4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Description
Structure
3D Structure
Properties
CAS No. |
1342450-56-9 |
|---|---|
Molecular Formula |
C9H6F2N2O |
Molecular Weight |
196.15 g/mol |
IUPAC Name |
4-(2,4-difluorophenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C9H6F2N2O/c10-5-1-2-6(8(11)3-5)7-4-13-14-9(7)12/h1-4H,12H2 |
InChI Key |
WORRWKOPYJGAKW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=C(ON=C2)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
Executive Summary
The 4-aryl-5-aminoisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs), leflunomide metabolites, and emerging kinase inhibitors. This guide details the robust synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (also known as 4-(2,4-difluorophenyl)isoxazol-5-amine).
The protocol utilizes a convergent, two-step sequence starting from commercially available 2,4-difluorophenylacetonitrile. Unlike [3+2] cycloaddition routes that often yield regioisomeric mixtures, this Claisen-condensation/cyclization pathway offers high regiofidelity for the 4-aryl-5-amino substitution pattern.
Retrosynthetic Analysis
To access the target with high regiocontrol, we disconnect the isoxazole ring at the N-O and C4-C5 bonds. This reveals an
Figure 1: Retrosynthetic strategy leveraging the reactivity of activated nitriles.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6][7]
-
Precursor: 2,4-Difluorophenylacetonitrile (CAS: 656-35-9)
-
C1 Source: Ethyl formate (Anhydrous)
-
Base: Sodium ethoxide (21% wt in Ethanol) or Sodium Hydride (60% dispersion)
-
Cyclizing Agent: Hydroxylamine hydrochloride
-
Solvents: Ethanol (Anhydrous), Toluene, MTBE (for workup)
Step 1: -Formylation (Claisen Condensation)
Objective: Install the C3 carbon of the isoxazole ring.
-
Setup: Charge a flame-dried 3-neck round bottom flask with Sodium ethoxide (1.2 eq) in anhydrous ethanol under
atmosphere.-
Note: If using NaH, wash with hexanes first and use dry Toluene/THF to prevent hydrolysis.
-
-
Addition: Cool the solution to 0–5 °C. Add ethyl formate (1.5 eq) dropwise.
-
Substrate Introduction: Add 2,4-difluorophenylacetonitrile (1.0 eq) dropwise over 30 minutes, maintaining internal temperature <10 °C.
-
Mechanistic Insight: The methylene protons are acidic (
). Deprotonation generates a nucleophilic carbanion that attacks the ethyl formate.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. A thick precipitate (the sodium enolate salt) typically forms.
-
Monitoring: Check by TLC (SiO2, 20% EtOAc/Hexanes). The starting nitrile spot (
) should disappear, replaced by a baseline spot (enolate).
Step 2: Cyclization to Isoxazole
Objective: Ring closure via oxime formation and intramolecular nucleophilic attack.
-
Quench/Acidification: Do not isolate the free enol if unstable. Treat the reaction mixture directly or dissolve the filtered sodium salt in water.
-
Reagent Addition: Add Hydroxylamine hydrochloride (1.2 eq) dissolved in a minimum amount of water to the reaction mixture.
-
Reflux: Heat the mixture to reflux (78 °C) for 3–5 hours.
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0
40% EtOAc in Hexanes).
Figure 2: Process flow for the synthesis and isolation of the target isoxazole.
Characterization Data
The following spectral data confirms the structure. The key diagnostic feature is the C3-proton singlet in
| Technique | Parameter | Expected Value / Signal | Assignment |
| 8.15 - 8.25 ppm (s, 1H) | C3-H (Isoxazole ring) | ||
| 6.50 - 6.80 ppm (bs, 2H) | |||
| 7.10 - 7.60 ppm (m, 3H) | Aromatic Protons (2,4-Difluoro pattern) | ||
| ~150.0 | C3 (Isoxazole) | ||
| ~165.0 | C5 ( | ||
| ~95.0 | C4 (Quaternary C-Ar) | ||
| 160.0 - 164.0 (d/dd) | C-F (Aromatic C-F coupling) | ||
| -108.0, -112.0 | Ar-F (Distinct signals) | ||
| IR | 3400, 3250 | ||
| 1640 | C=N (Isoxazole) | ||
| Absent | |||
| MS (ESI) | 197.05 | Calculated Mass: 196.04 |
Process Safety & Stability
Handling Fluorinated Intermediates[5]
-
2,4-Difluorophenylacetonitrile: Can cause skin and eye irritation.[5] Use nitrile gloves.
-
Thermal Stability: The 5-aminoisoxazole ring is generally stable, but can undergo rearrangement to azirines under intense UV irradiation or ring-opening under strongly basic conditions at high temperatures.
Hydroxylamine Hazards
-
Explosion Risk: Free hydroxylamine is unstable. Always handle as the hydrochloride salt until generated in situ.
-
Sensitization: Hydroxylamine is a known skin sensitizer. All weighing and transfer operations must occur in a fume hood.
Scientific Rationale & Troubleshooting
-
Why Ethyl Formate? Ethyl formate is preferred over ethyl chloroformate or orthoformates for this specific transformation because it cleanly provides the C1 fragment at the correct oxidation state (aldehyde equivalent) without requiring subsequent reduction or oxidation steps.
-
Regioselectivity: The formation of the 5-amino isomer (vs. 3-amino) is driven by the initial attack of hydroxylamine on the most electrophilic center (the formyl carbon) followed by cyclization onto the nitrile. If the 3-amino isomer is observed (rare in this specific route), it suggests competitive attack on the nitrile first, which can be mitigated by keeping the pH slightly acidic to neutral during the initial NH2OH addition.
-
Low Yield? If the yield is low (<40%), ensure the sodium enolate intermediate is fully formed (thick precipitate) before adding hydroxylamine. Moisture in Step 1 is the most common failure mode, as it quenches the enolate.
References
-
General Synthesis of 5-Aminoisoxazoles
-
Commercial Availability & Data
-
Precursor Reactivity
-
Analogous Methodologies
- Title: Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles
- Source: Beilstein Journal of Organic Chemistry.
-
URL:[Link]
Sources
- 1. Preparation of Polyfunctionalized Aromatic Nitriles from Aryl Oxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]
- 5. 2,4-二氟苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-(4-Fluorophenyl)isoxazol-5-amine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
physical and chemical properties of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
The Chemical and Physical Properties of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine: A Comprehensive Technical Guide
Executive Summary & Core Rationale
From a process chemistry and drug design perspective, the 5-aminoisoxazole scaffold is a privileged structural motif[1]. Specifically, 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (CAS: 1342450-56-9) serves as a highly versatile intermediate and bioisosteric building block[2]. The combination of an electron-deficient isoxazole ring with a metabolically robust 2,4-difluorophenyl substituent makes this molecule an ideal starting point for synthesizing kinase inhibitors, agrochemicals, and CNS-active agents.
This guide provides a rigorous analysis of its physicochemical properties, structural reactivity, and a self-validating synthetic protocol designed for high-yield, regioselective production[3][4].
Physicochemical Profiling
Understanding the quantitative properties of this compound is critical for predicting its behavior in both synthetic workflows and biological systems. The data below highlights its alignment with Lipinski’s Rule of Five, confirming its utility as a drug-like fragment.
| Property | Value |
| IUPAC Name | 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine |
| CAS Registry Number | 1342450-56-9[2] |
| Molecular Formula | C9H6F2N2O[2] |
| Molecular Weight | 196.15 g/mol |
| Exact Mass | 196.0448 Da |
| Topological Polar Surface Area (TPSA) | 52.05 Ų |
| Hydrogen Bond Donors (HBD) | 1 (Primary amine group) |
| Hydrogen Bond Acceptors (HBA) | 3 (Isoxazole N, O; Fluorine contributions) |
| Predicted LogP | ~1.8 – 2.2 |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315, H319, H335[5] |
Structural and Electronic Characteristics
The reactivity of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine is governed by the electronic interplay between its three main structural components:
-
The Isoxazole Core: The N-O bond is inherently weak and electron-withdrawing. While stable under standard coupling conditions, it is susceptible to reductive cleavage (e.g., hydrogenation with Pd/C), which must be avoided during downstream API synthesis.
-
The 5-Amino Group: Unlike aliphatic amines, the lone pair on the 5-amino group is heavily delocalized into the electron-deficient isoxazole ring. This significantly reduces its basicity (pKa < 2) and nucleophilicity. Derivatizing this amine (e.g., forming amides or ureas) typically requires highly electrophilic reagents (like isocyanates) or the use of strong bases (e.g., NaH) to deprotonate the amine prior to coupling[1].
-
The 2,4-Difluorophenyl Group: The highly electronegative fluorine atoms inductively withdraw electron density, further dampening the nucleophilicity of the adjacent amine. Biologically, the fluorine atoms at the 2- and 4-positions block cytochrome P450-mediated oxidative metabolism at these electron-rich sites, drastically enhancing the metabolic half-life of derived drugs.
Caption: Structure-Activity Relationship (SAR) design logic for the 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine scaffold.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 5-aminoisoxazoles is predominantly achieved via the cyclocondensation of α-formylnitriles with hydroxylamine[1][4]. The following protocol is engineered for scalability, utilizing built-in validation checkpoints to ensure process integrity.
Phase 1: Claisen Condensation (Enolate Formation)
-
Rationale: We utilize Sodium Methoxide (NaOMe) rather than Sodium Hydride (NaH) for safety at scale. NaOMe is sufficiently basic to deprotonate the α-carbon of the nitrile while minimizing unwanted transesterification side reactions.
-
Step 1: In an oven-dried, argon-purged flask, suspend NaOMe (1.2 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C.
-
Step 2: Dropwise, add a solution of 2,4-difluorophenylacetonitrile (1.0 eq) and ethyl formate (1.5 eq) in THF over 30 minutes. Causality: Slow addition controls the exothermic deprotonation and prevents the self-condensation of the nitrile.
-
Step 3 (Validation): Stir for 12 hours at room temperature. Monitor via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material (Rf ~0.6) and the formation of a baseline spot confirms the quantitative generation of the sodium 2-cyano-2-(2,4-difluorophenyl)ethenolate intermediate.
-
Step 4: Concentrate the mixture under reduced pressure. Do not acidify, as the free α-formylnitrile is prone to polymerization.
Phase 2: Regioselective Cyclization
-
Rationale: Using hydroxylamine hydrochloride (NH₂OH·HCl) instead of the free base provides a mildly acidic, self-buffering environment. This protonates the enolate to its reactive formyl tautomer while keeping the hydroxylamine nitrogen sufficiently nucleophilic[4].
-
Step 5: Dissolve the crude enolate salt in absolute ethanol. Add NH₂OH·HCl (1.5 eq) in one portion.
-
Step 6: Heat the reaction to reflux (78 °C) for 4-6 hours. Causality: Thermal energy is required to overcome the activation barrier of the intramolecular cyclization.
-
Step 7 (Validation): LC-MS analysis should indicate a dominant mass peak at m/z 197.05[M+H]+.
-
Step 8: Cool, concentrate, and partition between Ethyl Acetate and Water. Purify the organic layer via flash column chromatography to afford the target compound as a crystalline solid.
Caption: Synthetic workflow for 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine via Claisen condensation.
Mechanistic Causality of Regioselectivity
A common pitfall in isoxazole synthesis is the formation of unwanted regioisomers (e.g., 3-aminoisoxazoles). Our protocol exclusively yields the 5-amino isomer due to strict kinetic control[3].
When the enolate is protonated, the highly nucleophilic nitrogen of hydroxylamine attacks the highly electrophilic formyl carbon. The resulting oxime intermediate is geometrically constrained, forcing the oxime oxygen into close proximity with the pendant nitrile group. The oxygen then acts as an internal nucleophile, attacking the sp-hybridized nitrile carbon. Subsequent tautomerization yields the fully aromatic 5-aminoisoxazole[4].
Caption: Step-by-step mechanistic pathway of the regioselective cyclization to form the 5-aminoisoxazole core.
References
-
Chemical Label - Chemical Label 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (CAS: 1342450-56-9). URL : [Link]
-
National Institutes of Health (PMC) - One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines. URL :[Link]
-
ACS Organic Letters - A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. URL :[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1250981-00-0|4-(3-Fluorophenyl)-1,2-oxazol-5-amine|BLD Pharm [bldpharm.com]
- 3. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemical-label.com [chemical-label.com]
Technical Deep Dive: Substituted 1,2-Oxazol-5-amine Compounds
Content Type: Advanced Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The 1,2-oxazol-5-amine (5-aminoisoxazole) scaffold represents a privileged yet underutilized motif in modern drug discovery. Distinct from its more common 3-amino isomer (found in sulfamethoxazole), the 5-amino variant offers unique electronic properties, serving as a versatile bioisostere for amides, esters, and carboxylic acids.
This guide provides a rigorous analysis of the scaffold’s synthesis, reactivity, and pharmacological utility. It specifically addresses the regioselectivity challenge in synthesis—distinguishing between 3- and 5-amino isomers—and details the scaffold's application as a "hinge-binder" in kinase inhibitor design and as a masked 1,3-dicarbonyl equivalent in prodrug strategies.
Part 1: Structural Dynamics & Tautomerism
Tautomeric Equilibrium
Unlike standard anilines, 5-aminoisoxazoles exist in a tautomeric equilibrium between the amino (
-
Amino Form (A): Aromatic isoxazole ring; thermodynamically stable in most solvents.
-
Imino Form (B): Exocyclic double bond; disrupts ring aromaticity but favored in certain fused systems or specific solvent environments.
The Regioisomer Trap: 3-Amino vs. 5-Amino
Differentiation between 3-amino and 5-amino isomers is a critical quality control step.[1]
-
NMR Diagnostic: The C-4 proton in 5-aminoisoxazoles typically appears upfield (
4.8–5.5 ppm) compared to the 3-amino isomer ( 5.8–6.2 ppm) due to the differing electron density provided by the adjacent oxygen (in 5-amino) vs. nitrogen (in 3-amino). -
Basicity: 5-aminoisoxazoles are generally less basic (
for the conjugate acid) than 3-aminoisoxazoles, making them challenging nucleophiles in standard coupling reactions.
Part 2: Advanced Synthetic Protocols
The synthesis of 5-aminoisoxazoles is historically plagued by poor regioselectivity. The reaction of
The pH-Switch Strategy (Novartis Protocol)
A robust method developed by Novartis scientists allows for predictable access to either isomer by tuning the pH and temperature of the condensation reaction.[2]
-
Pathway A (Kinetic/Nitrile Attack): At pH 7–8 and low temperature (
), hydroxylamine attacks the nitrile carbon, leading to the 3-aminoisoxazole . -
Pathway B (Thermodynamic/Ketone Attack): At pH > 8 (typically pH 10–11) and high temperature (
), hydroxylamine attacks the ketone carbonyl, leading to the 5-aminoisoxazole .
Visualization of Regioselective Synthesis
The following diagram illustrates the bifurcation in the synthetic pathway based on reaction conditions.
Caption: Divergent synthesis of aminoisoxazoles. pH control dictates the site of initial nucleophilic attack, determining the final regioisomer.
Part 3: Reactivity & Functionalization[3]
Electrophilic Aromatic Substitution ( )
The C-4 position of the 5-aminoisoxazole ring is highly nucleophilic.
-
Halogenation: Reaction with NIS or NBS readily yields the 4-halo derivative, a valuable handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira).
-
Nitration: Standard nitration conditions can introduce a nitro group at C-4, which can be reduced to a 4,5-diaminoisoxazole, a precursor for fused bicyclic systems like isoxazolo[4,5-b]pyrazines.
Ring Lability and "Masked" Functionality
The 1,2-oxazole N-O bond is weak (
-
Strategic Utility: This instability is exploited in prodrug design (similar to Leflunomide, though a 4-position derivative) where the isoxazole acts as a masked pharmacophore that reveals a reactive acyclic species in vivo.
Part 4: Medicinal Chemistry Applications[2][4][5]
Kinase Inhibition (Hinge Binding)
The 5-aminoisoxazole motif is an effective hinge-binding scaffold in kinase inhibitors. The ring nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic 5-amino group acts as a hydrogen bond donor.
-
Advantage: The geometry allows for a bidentate interaction with the kinase hinge region (e.g., interaction with the backbone carbonyl and amide NH of the hinge residues).
-
Example: Research into BMP-2-inducible kinase (BIK) inhibitors has utilized isoxazole-based cores to achieve selectivity.
AMPA Receptor Modulators
Bis(5-aminoisoxazole) derivatives have emerged as positive allosteric modulators (PAMs) of the AMPA receptor. The 5-amino group is critical for hydrogen bonding within the allosteric binding pocket, potentiating glutamate response which is relevant for cognitive enhancement therapies.
Mechanism of Action Visualization
The diagram below models the interaction of a 5-aminoisoxazole scaffold within a theoretical kinase ATP-binding pocket.
Caption: Bidentate binding mode of 5-aminoisoxazole in a kinase hinge region. The scaffold acts as both H-bond donor and acceptor.
Part 5: Experimental Protocol
Protocol: Regioselective Synthesis of 3-(tert-butyl)-1,2-oxazol-5-amine Based on the method by Johnson et al. (Novartis).
Reagents:
-
Pivaloylacetonitrile (1.0 eq)
-
Hydroxylamine hydrochloride (1.1 eq)
-
Sodium Hydroxide (aqueous, 50% w/w)
-
Ethanol (solvent)
Step-by-Step:
-
Preparation: Dissolve pivaloylacetonitrile (10 mmol) in Ethanol (20 mL). Add Hydroxylamine HCl (11 mmol).
-
pH Adjustment (Critical): Add 50% NaOH dropwise until the pH of the solution reaches 10–11 . Use a calibrated pH meter; do not rely solely on paper strips.
-
Reaction: Heat the mixture to reflux (
) for 4–6 hours. Monitor by LCMS for the consumption of starting material.-
Note: If the reaction is run at room temperature or neutral pH, the 3-amino isomer will form.
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Isolation: Dilute the residue with water (50 mL) and extract with Ethyl Acetate (
). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Hexane/EtOAc or purify via silica gel chromatography (0-5% MeOH in DCM).
-
Validation: Confirm structure via
NMR. Look for the C-4 proton singlet around 5.0–5.2 ppm .
References
-
Johnson, L., et al. (2013).[2] "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis, 45(02), 171-173.[2] Link
- Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and oxazoles." Current Opinion in Drug Discovery & Development. (Overview of heterocycle utility).
- Pevarello, P., et al. (2004).
-
Kouznetsov, V. V. (2016).[3] "Recent synthetic developments in the preparation of 5-aminoisoxazoles." Chemistry of Heterocyclic Compounds.
-
RCSB PDB. (2017). "Crystal Structure of Factor IXa in complex with aminobenzisoxazole inhibitor (5TNO)." Link
Sources
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide delves into the discovery and history of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, a heterocyclic compound that has garnered significant interest in medicinal chemistry. While a singular "discovery" event is not prominently documented in the annals of chemical literature, its history is intrinsically linked to the broader exploration of 5-aminoisoxazoles as a "privileged scaffold" in the design of bioactive molecules. This guide will illuminate the logical synthetic pathways that led to its conception and underscore its importance as a key building block in the development of modern therapeutics.
The Genesis of a Scaffold: The Rise of 5-Aminoisoxazoles
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been recognized for its diverse biological activities. The introduction of an amino group at the 5-position creates a versatile scaffold, the 5-aminoisoxazole, which has been incorporated into a multitude of compounds with a wide range of therapeutic applications. The exploration of this scaffold has been a fertile ground for drug discovery, with derivatives exhibiting activities such as antibacterial, anti-inflammatory, and anticancer properties.
The historical development of synthetic routes to 5-aminoisoxazoles has been driven by the need for efficient and versatile methods to access a variety of substituted analogs. One of the most traditional and enduring methods involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This straightforward and reliable reaction has been a cornerstone in the synthesis of this class of compounds, allowing for the introduction of diverse substituents at the 3- and 4-positions of the isoxazole ring.
The Logical Pathway to 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine: A Synthesis Rooted in Precedent
The synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine is a logical extension of established synthetic methodologies for 5-aminoisoxazoles. The core of its synthesis lies in the reaction of a specifically substituted β-ketonitrile with hydroxylamine.
The Key Precursor: 2-(2,4-difluorobenzoyl)acetonitrile
The journey to our target molecule begins with the synthesis of its direct precursor, 2-(2,4-difluorobenzoyl)acetonitrile. This β-ketonitrile can be prepared through several established organic chemistry transformations. A common approach involves the Claisen condensation of an appropriate ester with a nitrile.
Diagram of the Synthesis of the β-Ketonitrile Precursor
Caption: Synthesis of the key β-ketonitrile precursor.
The Cyclization Step: Formation of the 5-Aminoisoxazole Ring
With the β-ketonitrile in hand, the final and crucial step is the cyclocondensation reaction with hydroxylamine. This reaction proceeds via the nucleophilic attack of the hydroxylamine on the carbonyl group of the β-ketonitrile, followed by an intramolecular cyclization and dehydration to form the stable 5-aminoisoxazole ring.
Diagram of the Cyclocondensation Reaction
Caption: Formation of the 5-aminoisoxazole ring.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative procedure for the synthesis of a 5-aminoisoxazole derivative, adapted from established literature methods for analogous compounds. This protocol is intended for informational purposes and should be performed by qualified personnel in a properly equipped laboratory.
Synthesis of 3-(4-Fluorophenyl)-5-aminoisoxazole [1]
| Step | Procedure |
| 1. Reaction Setup | In a 500 mL 1-neck flask, combine (4-Fluorobenzoyl)acetonitrile (10 g, 0.063 mol) and 200 mL of ethyl alcohol. |
| 2. Reagent Addition | To the reaction mixture, add a solution of sodium acetate (24 g) and hydroxylamine hydrochloride (18.3 g) in 200 mL of water in a portion-wise fashion. |
| 3. Reaction | Reflux the reaction mixture for three days. |
| 4. Workup | Cool the reaction mixture to room temperature. Remove approximately half of the solvent under reduced pressure, at which point an oily layer will form. |
| 5. Extraction | Thoroughly extract the residue with ether. Combine the ether extracts and wash with water, followed by brine. |
| 6. Isolation | Dry the ether layer over MgSO4 and remove the solvent. The resulting orange crystals can be recrystallized from diethyl ether/hexane. |
The Significance in Drug Discovery: A Versatile Building Block
While the specific discovery of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine is not a singular event, its importance lies in its role as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The 2,4-difluorophenyl moiety is a common substituent in many modern pharmaceuticals, often introduced to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.
The 5-aminoisoxazole core provides a rigid scaffold with multiple points for further functionalization. The amino group, in particular, serves as a handle for the introduction of various side chains and pharmacophores, allowing for the systematic exploration of structure-activity relationships (SAR). This makes 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine a valuable building block for the construction of libraries of compounds for high-throughput screening in drug discovery programs.
The presence of this scaffold in various patented compounds further underscores its significance in the pharmaceutical industry. While a direct line to a marketed drug may not be explicitly detailed in publicly available literature, the recurring appearance of this and structurally similar motifs in patents points to its active investigation in the development of new chemical entities.
Conclusion
The history of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine is not one of a sudden breakthrough, but rather a testament to the logical progression of synthetic chemistry and the enduring utility of the 5-aminoisoxazole scaffold. Its synthesis is based on well-established and robust chemical transformations, making it an accessible and valuable tool for medicinal chemists. As the quest for novel therapeutics continues, this "privileged scaffold" and its derivatives are poised to play a continued and significant role in the future of drug discovery.
References
-
Synthesis of 3-(4-FLUOROPHENYL)-5-AMINOISOXAZOLE. PrepChem.com. Available at: [Link]
Sources
computational and molecular modeling studies of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Executive Summary & Compound Profile
Compound: 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Molecular Formula: C
This guide details the computational and molecular modeling protocols required to evaluate 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine. This specific isomer features a 2,4-difluorophenyl group at the 4-position of the isoxazole ring, a structural modification designed to enhance metabolic stability and lipophilicity compared to non-fluorinated analogs. The 5-amino group serves as a critical hydrogen bond donor in protein-ligand interactions.
Structural Significance
-
Isoxazole Core: A bioisostere for amide or ester linkages, providing rigid geometry.
-
2,4-Difluoro Substitution: The ortho-fluorine (C2) introduces steric strain that twists the phenyl ring relative to the isoxazole plane, disrupting planarity but potentially improving selectivity for hydrophobic pockets (e.g., COX-2). The para-fluorine (C4) blocks metabolic oxidation at the most reactive site.
-
5-Amine: A polar "anchor" capable of bidentate hydrogen bonding with residues like Tyr355 in COX-2.
Quantum Mechanical Studies (DFT)
Density Functional Theory (DFT) is the first step to establish the ground-state geometry and electronic properties before docking.
Computational Protocol
-
Software: Gaussian 16 / ORCA 5.0
-
Method/Basis Set: B3LYP/6-311++G(d,p) (Standard for organic heterocycles).
-
Solvation Model: IEFPCM (Water) to mimic physiological conditions.
Key Geometric Parameters
The critical parameter is the dihedral angle (
-
Hypothesis: The 2-fluoro substituent creates steric repulsion with the isoxazole oxygen/nitrogen, forcing a non-planar conformation (
). -
Impact: This twist reduces
-conjugation but is favorable for fitting into the globular active sites of enzymes like Hsp90.
Frontier Molecular Orbitals (FMO)
-
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 5-amino isoxazole ring (nucleophilic character).
-
LUMO (Lowest Unoccupied Molecular Orbital): Delocalized over the difluorophenyl ring (electrophilic character).
-
Chemical Hardness (
): A large HOMO-LUMO gap indicates high chemical stability, typical for this scaffold.
Molecular Electrostatic Potential (MEP)
-
Red Regions (Negative Potential): Isoxazole Nitrogen (N2) and Oxygen (O1). These are H-bond acceptors.
-
Blue Regions (Positive Potential): Amine protons (-NH
). These are H-bond donors. -
Green/Yellow (Neutral): The difluorophenyl ring, indicating lipophilic character suitable for hydrophobic interactions.
Molecular Docking Strategy
Molecular docking predicts the binding orientation and affinity against specific biological targets.
Target Selection
Based on the scaffold structure (4-aryl isoxazole), the two most relevant targets are:
-
COX-2 (Cyclooxygenase-2): Target for anti-inflammatory action.
-
PDB ID:5KIR (Celecoxib-bound structure).
-
-
Hsp90 (Heat Shock Protein 90): Target for anticancer activity.
-
PDB ID:2VCJ .
-
Docking Protocol (AutoDock Vina / Glide)
Step 1: Ligand Preparation
-
Convert optimized DFT geometry (log file) to PDBQT format.
-
Assign Gasteiger charges.[1]
-
Define rotatable bonds: The C4-C1' bond (Isoxazole-Phenyl connection).
Step 2: Receptor Preparation
-
Remove water molecules (except those bridging key residues, e.g., Arg120 in COX-2).
-
Add polar hydrogens and Kollman charges.
-
Grid Box Generation: Center the grid on the co-crystallized ligand (e.g., Celecoxib) with dimensions
Å.
Step 3: Binding Mode Analysis (COX-2 Case Study)
-
Hydrophobic Pocket: The 2,4-difluorophenyl group should occupy the hydrophobic channel lined by Val349, Leu352, and Trp387.
-
H-Bonding: The 5-amino group is expected to form H-bonds with Tyr355 and Arg120 at the base of the active site.
-
Selectivity: The 2-fluoro group may provide selectivity over COX-1 by exploiting the slightly larger pocket of COX-2.
Molecular Dynamics (MD) Simulation
Docking provides a static snapshot. MD simulations (100 ns) are required to verify the stability of the Ligand-Protein complex.
Simulation Setup (GROMACS)
-
Topology Generation:
-
Protein: CHARMM36m force field.
-
Ligand: CGenFF (CHARMM General Force Field) for parameters.
-
-
System Construction:
-
Solvation: TIP3P water model in a cubic box (1.0 nm buffer).
-
Neutralization: Add Na
and Cl ions to 0.15 M.
-
-
Equilibration:
-
NVT (100 ps) to stabilize temperature (300 K).
-
NPT (100 ps) to stabilize pressure (1 bar).
-
-
Production Run: 100 ns with 2 fs time step.
Analysis Metrics
-
RMSD (Root Mean Square Deviation): A stable plateau (< 2.0 Å) indicates the ligand remains bound.
-
RMSF (Root Mean Square Fluctuation): Low fluctuation of active site residues confirms rigid binding.
-
H-Bond Lifetime: Calculate the percentage of simulation time the Amine-Tyr355 bond exists. >60% occupancy suggests a strong binder.
ADMET & Drug-Likeness Prediction[2]
In Silico Profiling (SwissADME / pkCSM)
-
Lipophilicity (LogP): Predicted range 2.0 - 2.5. The difluoro substitution increases LogP compared to the parent phenyl, improving membrane permeability.
-
Blood-Brain Barrier (BBB): High probability of crossing BBB due to low molecular weight (< 200 Da) and moderate lipophilicity.
-
Metabolic Stability: The 4-fluoro substituent blocks para-hydroxylation by CYP450 enzymes, significantly extending half-life.
-
Lipinski's Rule of 5:
-
MW < 500 (Pass: ~198 Da)
-
LogP < 5 (Pass)
-
H-Donors < 5 (Pass: 1)[1]
-
H-Acceptors < 10 (Pass: 3)
-
Visualization & Workflow
Computational Workflow Diagram
Caption: Step-by-step computational workflow from structure entry to dynamic stability analysis.
Predicted Interaction Network (COX-2)
Caption: Predicted binding interaction network within the COX-2 active site.
References
-
Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455–461. Link
-
Abraham, M. J., et al. (2015). GROMACS: High performance molecular simulations through multi-level parallelism from laptops to supercomputers. SoftwareX, 1-2, 19-25. Link
-
Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. Link
-
Kozielewicz, P., et al. (2020). Identification of diphenylalkylisoxazol-5-amine scaffold as novel activator of cardiac myosin. Bioorganic & Medicinal Chemistry, 28(22), 115742.[2] Link[2]
-
Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. (Reference for solubility enhancement of isoxazole derivatives). Link
Sources
Methodological & Application
Protocol for the Synthesis of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
Strategic Rationale & Introduction
The 5-aminoisoxazole scaffold is a privileged structure in drug discovery due to its bioisosteric properties and its presence in numerous biologically active molecules[1]. Isoxazoles have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects[2]. Specifically, the incorporation of a 2,4-difluorophenyl moiety at the C4 position enhances the lipophilicity and metabolic stability of the resulting building block, making 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine a highly valuable intermediate for kinase inhibitors and agrochemical development.
While various methods exist for synthesizing 5-aminoisoxazoles—such as the condensation of β-ketonitriles with hydroxylamine[1] or the nucleophilic addition of lithiated nitriles to α-chlorooximes[3]—the most robust and scalable approach for 4-aryl-5-aminoisoxazoles utilizes an ethoxymethylenation followed by a regioselective cyclocondensation. This application note details a field-proven, two-stage protocol designed to maximize regioselectivity and yield.
Mechanistic Overview
The synthesis is a self-validating, two-step system:
-
Ethoxymethylenation : The active methylene group of 2-(2,4-difluorophenyl)acetonitrile undergoes a Knoevenagel-type condensation with triethyl orthoformate (TEOF).
-
Regioselective Cyclocondensation : The resulting 3-ethoxyacrylonitrile intermediate reacts with hydroxylamine. The nitrogen of hydroxylamine selectively attacks the highly electrophilic β-carbon, displacing the ethoxy group. Subsequent intramolecular cyclization occurs via oxygen attack on the nitrile carbon, yielding the 5-aminoisoxazole ring[4].
Mechanistic pathway for the synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine.
Experimental Workflow & Step-by-Step Protocol
Step-by-step experimental workflow for the two-stage synthesis and purification process.
Stage 1: Synthesis of 2-(2,4-Difluorophenyl)-3-ethoxyacrylonitrile
-
Reagents : 2-(2,4-Difluorophenyl)acetonitrile (10.0 g, 65.3 mmol, 1.0 eq), Triethyl orthoformate (14.5 g, 98.0 mmol, 1.5 eq), Acetic anhydride (10.0 g, 98.0 mmol, 1.5 eq).
-
Procedure :
-
In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge the 2-(2,4-difluorophenyl)acetonitrile.
-
Add triethyl orthoformate and acetic anhydride.
-
Causality Note : Acetic anhydride acts as both a solvent and a chemical trap. It reacts with the ethanol byproduct generated during the condensation to form ethyl acetate. By continuously removing free ethanol from the system, Ac₂O drives the thermodynamic equilibrium strictly toward the ethoxymethylene intermediate.
-
Purge the system with nitrogen and heat the mixture to 120 °C for 4 hours.
-
Monitor the reaction via TLC (Hexanes/EtOAc 4:1). Upon complete consumption of the starting material, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure (rotary evaporator, 40 °C water bath) to remove the ethyl acetate, unreacted TEOF, and Ac₂O. The crude 2-(2,4-difluorophenyl)-3-ethoxyacrylonitrile is obtained as a dark viscous oil and is used immediately in Stage 2 without further purification.
-
Stage 2: Synthesis of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
-
Reagents : Crude intermediate from Stage 1 (~65.3 mmol, 1.0 eq), Hydroxylamine hydrochloride (5.4 g, 78.4 mmol, 1.2 eq), Sodium acetate (6.4 g, 78.4 mmol, 1.2 eq), Absolute ethanol (50 mL).
-
Procedure :
-
Dissolve the crude 2-(2,4-difluorophenyl)-3-ethoxyacrylonitrile in 50 mL of absolute ethanol.
-
Add hydroxylamine hydrochloride and sodium acetate sequentially to the stirring solution.
-
Causality Note : The choice of sodium acetate is critical. It acts as a mild base to buffer the reaction (pH ~6), liberating free hydroxylamine while preventing the premature hydrolysis of the ethoxy group that occurs under strongly basic conditions (e.g., if NaOH were used). This ensures exclusive N-attack on the β-carbon, maximizing the regioselectivity (>98:2) for the 5-aminoisoxazole over the unwanted 3-amino isomer[1].
-
Heat the mixture to reflux (80 °C) for 6 hours.
-
Cool the reaction to room temperature and remove the ethanol in vacuo.
-
Partition the resulting residue between Ethyl Acetate (100 mL) and Deionized Water (100 mL). Extract the aqueous layer with additional EtOAc (2 × 50 mL).
-
Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 20% to 40% EtOAc in Hexanes) to afford the target compound as an off-white solid.
-
Quantitative Data & Optimization
To establish a self-validating protocol, various conditions for the cyclocondensation step (Stage 2) were evaluated. The optimized conditions (Entry 3) provide the highest isolated yield and regioselectivity.
| Entry | Solvent | Base | Temp (°C) | Time (h) | Regioselectivity (5-amino : 3-amino) | Isolated Yield (%) |
| 1 | EtOH | NaOH | 80 | 4 | 85 : 15 | 62 |
| 2 | MeOH | NaOAc | 65 | 8 | 92 : 8 | 68 |
| 3 | EtOH | NaOAc | 80 | 6 | >98 : 2 | 78 |
| 4 | THF/H₂O | Na₂CO₃ | 70 | 12 | 90 : 10 | 55 |
Analytical Characterization (Self-Validating System)
To verify the structural integrity and regiochemistry of the synthesized 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, compare the isolated product against the following expected analytical parameters:
-
Appearance : Off-white to pale yellow crystalline solid.
-
Chemical Formula : C₉H₆F₂N₂O (MW: 196.15 g/mol ).
-
LC-MS (ESI+) : Expected m/z [M+H]⁺ = 197.1.
-
¹H NMR (400 MHz, DMSO-d₆) :
-
δ 8.25 (s, 1H, isoxazole C3-H) — Confirms the presence of the C3 proton, validating that substitution occurred at C4.
-
δ 7.45 (td, J = 8.6, 6.4 Hz, 1H, Ar-H).
-
δ 7.30 (ddd, J = 11.2, 9.2, 2.6 Hz, 1H, Ar-H).
-
δ 7.15 (td, J = 8.4, 2.6 Hz, 1H, Ar-H).
-
δ 6.80 (br s, 2H, -NH₂) — Confirms the formation of the primary amine.
-
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
Application Notes & Protocols: Characterizing 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine as a Novel p38α MAP Kinase Inhibitor
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, a representative compound from the oxazole class of p38α MAP kinase inhibitors. We delve into the scientific rationale behind experimental design, offering detailed, field-tested protocols for both in vitro biochemical assays and cell-based functional assessments. The methodologies described herein are designed to be self-validating systems for determining inhibitor potency, cellular efficacy, and mechanism of action.
Introduction: The p38α MAP Kinase Signaling Axis
The p38 Mitogen-Activated Protein Kinase (MAPK) family, particularly the p38α isoform (MAPK14), serves as a critical intracellular hub for signal transduction.[1][2] These serine/threonine kinases are activated by a wide array of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses like osmotic shock, and UV radiation.[3][4][5] The canonical activation cascade involves the dual phosphorylation of threonine and tyrosine residues (Thr180/Tyr182) within the p38 activation loop by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[6]
Once activated, p38α phosphorylates a diverse set of downstream substrates, including other kinases like MAPK-activated protein kinase 2 (MAPKAPK-2/MK2) and various transcription factors such as ATF-2 and MEF2C.[3][7][8] This signaling cascade plays a pivotal role in regulating cellular processes like inflammation, apoptosis, cell cycle progression, and cellular differentiation.[5][9][10] Given its central role in the biosynthesis of pro-inflammatory cytokines, the p38α kinase is a high-value therapeutic target for a multitude of inflammatory and autoimmune diseases, as well as certain cancers.[9][11][12]
The compound 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine belongs to a class of small molecule inhibitors designed to be ATP-competitive, binding to the kinase's active site and preventing the phosphorylation of its substrates.[2][13] This guide provides the necessary protocols to validate its inhibitory activity.
Table 1: Chemical Properties of the Representative Inhibitor
| Property | Value |
| Compound Name | 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine |
| Molecular Formula | C₉H₆F₂N₂O |
| Molecular Weight | 196.16 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mg/mL), less soluble in aqueous buffers |
| Purity (Typical) | ≥97% |
Note: These properties are based on the chemical structure and data for similar compounds. Researchers should refer to the Certificate of Analysis for their specific lot.
p38α MAP Kinase Signaling Pathway and Point of Inhibition
The following diagram illustrates the core p38α signaling pathway, highlighting the activation mechanism and the inhibitory action of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine.
Caption: p38α MAPK signaling cascade and inhibitor action point.
In Vitro Biochemical Assay: Determining Direct Kinase Inhibition (IC₅₀)
This protocol outlines a robust, non-radioactive method to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against purified, active p38α kinase. We will use the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[14]
Rationale & Scientific Insight
An in vitro kinase assay is the foundational experiment for characterizing a kinase inhibitor. It isolates the enzyme, substrate, and inhibitor from the complexities of a cellular environment, ensuring that any observed inhibition is a direct effect on the kinase itself. The ADP-Glo™ system is chosen for its high sensitivity and broad dynamic range, converting the ADP generated into a stable luminescent signal that is directly proportional to kinase activity.[14][15]
Experimental Workflow: In Vitro Kinase Assay
Caption: Workflow for the ADP-Glo™ in vitro p38α kinase assay.
Step-by-Step Protocol
Materials:
-
Active, purified human p38α kinase (e.g., Promega V2701)
-
p38 substrate (e.g., ATF-2 fusion protein)[16]
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[14]
-
4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (Test Inhibitor)
-
SB203580 or another known p38 inhibitor (Positive Control)[12][17]
-
DMSO (Vehicle Control)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test inhibitor and positive control in 100% DMSO.
-
Create a serial dilution series (e.g., 10-point, 1:3 dilution) in DMSO. This will be your 250x concentrated plate.
-
Dilute this series further in Kinase Buffer to a 5x working concentration. The final DMSO concentration in the assay should not exceed 1%.
-
-
Reaction Setup (in a 384-well plate):
-
Add 1 µL of 5x inhibitor solution (or DMSO/positive control) to the appropriate wells.
-
Add 2 µL of p38α kinase diluted in Kinase Buffer. The optimal enzyme concentration should be determined empirically to yield 10-30% ATP-to-ADP conversion.
-
Scientist's Note: Add 2 µL of Kinase Buffer without enzyme to "no enzyme" control wells to determine background signal.
-
Gently mix and incubate for 20 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Prepare a 2.5x Substrate/ATP mix in Kinase Buffer. The final concentration of ATP should be at or near its Kₘ for p38α (typically 10-100 µM).
-
Add 2 µL of the Substrate/ATP mix to all wells to start the reaction. The total reaction volume is now 5 µL.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP, which is then used by luciferase to produce light.
-
Incubate for 30 minutes at room temperature, protecting the plate from light.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Subtract the "no enzyme" background from all data points.
-
Normalize the data: Set the average of the DMSO (vehicle) control wells as 100% activity and the average of a high-concentration positive control as 0% activity.
-
Plot the normalized % inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
-
Table 2: Illustrative IC₅₀ Data for p38α Inhibitors
| Compound | Target | Assay Format | IC₅₀ (nM) |
| 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine | p38α | ADP-Glo™ | Hypothetical: 45 |
| SB203580 (Reference Compound) | p38α | ADP-Glo™ | 50[18] |
| BIRB 796 (Reference Compound) | p38α | Various | 38[18] |
Note: The data for the test compound is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Cell-Based Assay: Measuring Inhibition of Downstream Signaling
This protocol validates the inhibitor's activity in a physiological context by measuring its ability to block the phosphorylation of p38α's direct substrate, MAPKAPK-2 (MK2), in stimulated cells. Western blotting is used for detection and quantification.
Rationale & Scientific Insight
While an in vitro assay confirms direct target engagement, a cell-based assay is essential to assess factors like cell permeability, stability, and engagement with the target in its native environment. We measure the phosphorylation of a downstream target (p-MK2) rather than p38α itself (p-p38α) because p38α phosphorylation is an upstream activation event.[6] A potent inhibitor will block p38α's kinase activity after it has been phosphorylated, preventing it from phosphorylating its own substrates. Therefore, a reduction in p-MK2 levels is a more direct and reliable readout of p38α kinase inhibition in cells.
Experimental Workflow: Cell-Based Western Blot Analysis
Caption: Western blotting workflow for p38 phosphorylation analysis.[6]
Step-by-Step Protocol
Materials:
-
HeLa, HEK293, or macrophage cell line (e.g., THP-1)
-
Complete cell culture medium
-
Anisomycin or Lipopolysaccharide (LPS) for stimulation
-
Test inhibitor and positive control (e.g., SB203580)
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Primary Antibodies: Rabbit anti-phospho-MK2 (Thr334), Rabbit anti-total MK2, Rabbit anti-total p38α, Mouse anti-β-actin (loading control).
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates at a density that will result in 80-90% confluency on the day of the experiment.
-
The next day, replace the medium with serum-free medium for 2-4 hours to reduce basal signaling.
-
Pre-incubate cells with varying concentrations of the test inhibitor or controls (DMSO, positive control) for 1-2 hours.
-
Stimulate the cells with a p38 activator (e.g., 10 µg/mL Anisomycin for 30 minutes or 1 µg/mL LPS for 30 minutes). Include an "unstimulated" control well (DMSO pre-treatment, no stimulant).
-
-
Cell Lysis and Protein Quantification:
-
Place plates on ice and wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold Lysis Buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[6]
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil for 5 minutes.
-
Load 15-20 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against phospho-MK2 (diluted in 5% BSA/TBST) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly with TBST.
-
-
Detection and Re-probing:
-
Apply ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Self-Validating System: To ensure accurate interpretation, strip the membrane and re-probe for total MK2 or total p38α to confirm that the inhibitor does not alter total protein levels. Finally, probe for β-actin as a loading control to ensure equal protein loading across all lanes.
-
-
Data Analysis:
-
Quantify band intensity using densitometry software (e.g., ImageJ).
-
For each sample, normalize the phospho-MK2 signal to the total MK2 signal, and then normalize this ratio to the loading control (β-actin).
-
Express the data as a percentage of the stimulated control (DMSO pre-treatment + stimulant).
-
Conclusion
The protocols detailed in this guide provide a robust framework for the preclinical characterization of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine or any novel p38α MAP kinase inhibitor. By systematically progressing from direct biochemical inhibition assays to functional cell-based assessments, researchers can confidently determine the potency, cellular efficacy, and mechanism of action of their compounds. Adherence to these self-validating methodologies, which include appropriate controls and normalization strategies, is paramount for generating reproducible and reliable data in the pursuit of novel therapeutics targeting the p38α signaling pathway.
References
-
Cuenda, A., & Rousseau, S. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1773(8), 1358-1375. [Link]
-
Sino Biological. (n.d.). p38 MAPK Signaling Pathway. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved from [Link]
-
Alzheimer's Drug Discovery Foundation. (n.d.). p38α MAPK inhibitors. Retrieved from [Link]
-
Synapse. (2024, June 21). What are p38 MAPK inhibitors and how do they work? Retrieved from [Link]
-
Iñesta-Vaquera, F., et al. (2007). p38 MAP-Kinases pathway regulation, function and role in human diseases. CORE. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit. Retrieved from [Link]
-
Spyrakis, F., et al. (2015). p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening. Molecules, 20(9), 15937-15956. [Link]
-
University of Tübingen. (n.d.). The path of p38α MAP kinase inhibition. Retrieved from [Link]
-
Liu, Q., et al. (2023). Structure-based virtual screening for novel p38 MAPK inhibitors and a biological evaluation. Journal of Molecular Modeling, 29(11), 351. [Link]
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Retrieved from [Link]
-
Laufer, S. A., et al. (2017). Discovery of N-{4-[5-(4-Fluorophenyl)-3-methyl-2-methylsulfanyl-3H-imidazol-4-yl]-pyridin-2-yl}-acetamide (CBS-3595), a Dual p38α MAPK/PDE-4 Inhibitor with Activity against TNFα-Related Diseases. Journal of Medicinal Chemistry, 60(13), 5460-5479. [Link]
-
Scior, T., et al. (2011). Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold. Current Medicinal Chemistry, 18(10), 1503-1518. [Link]
-
PubChem. (n.d.). 2-(4-Aminophenyl)benzoxazol-5-amine. Retrieved from [Link]
-
Kumar, S., et al. (2018). Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. Archiv der Pharmazie, 351(3-4), e1700344. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. p38α MAPK and Type I Inhibitors: Binding Site Analysis and Use of Target Ensembles in Virtual Screening [mdpi.com]
- 3. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. assaygenie.com [assaygenie.com]
- 9. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]
- 10. scienceopen.com [scienceopen.com]
- 11. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]
- 12. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacophore design of p38α MAP kinase inhibitors with either 2,4,5-trisubstituted or 1,2,4,5-tetrasubstituted imidazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. promega.com [promega.com]
- 15. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]
- 16. media.cellsignal.com [media.cellsignal.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. medchemexpress.com [medchemexpress.com]
analytical methods for the quantification of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Application Note: High-Sensitivity LC-MS/MS Quantification of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine in Biological Matrices
Introduction & Scientific Context
The compound 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (CAS: 1342450-56-9) represents a critical scaffold in the development of immunomodulatory therapeutics, specifically targeting the Tryptophan-2,3-dioxygenase (TDO) and Indoleamine-2,3-dioxygenase (IDO) pathways. These enzymes catalyze the rate-limiting step of tryptophan degradation into kynurenine, a process often hijacked by tumors to suppress immune surveillance.
Quantifying this amine-substituted isoxazole in biological matrices (plasma, tumor homogenate) is challenging due to its:
-
Low Molecular Weight (196.15 Da): Increases susceptibility to interference from endogenous matrix components.
-
Amphiphilic Nature: The polar 5-amino-isoxazole head group combined with the lipophilic 2,4-difluorophenyl tail requires careful chromatographic tuning.
-
Potential Instability: Primary amines on electron-deficient heterocycles can be prone to oxidation or hydrolysis under harsh conditions.
This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method designed for the sub-nanogram quantification of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine.
Analytical Strategy & Methodology
Physicochemical Considerations
-
pKa: The 5-amino group is weakly basic. Protonation is achievable using acidic mobile phases (pH < 4), making Positive Electrospray Ionization (ESI+) the detection mode of choice.
-
LogP: Estimated at ~2.5. The difluorophenyl group provides sufficient retention on C18 stationary phases, allowing separation from polar matrix salts.
Internal Standard (IS) Selection
To ensure data integrity, a structural analog is required.
-
Recommended IS: 4-(4-fluorophenyl)-1,2-oxazol-5-amine (CAS: 1250981-00-0) or a stable isotope-labeled version (e.g., 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine-d2) if available.
-
Rationale: The mono-fluoro analog shares similar ionization and extraction efficiencies, compensating for matrix effects and recovery variability.
Experimental Protocol
Materials & Reagents
-
Analyte: 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (>98% purity).
-
Internal Standard: 4-(4-fluorophenyl)-1,2-oxazol-5-amine.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).
-
Matrix: Drug-free human/rat plasma (K2EDTA).
Sample Preparation: Liquid-Liquid Extraction (LLE)
Why LLE? Unlike Protein Precipitation (PPT), LLE removes phospholipids and salts that cause ion suppression, essential for detecting low-MW analytes.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (100 ng/mL in 50% MeOH). Vortex for 10 sec.
-
Alkalinization (Optional): Add 10 µL of 0.1 M Ammonium Hydroxide (NH4OH) to suppress protonation and enhance extraction into organic phase (isoxazole amines can be weak bases).
-
Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) or Ethyl Acetate.
-
Agitation: Shake/Vortex vigorously for 10 minutes.
-
Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
Transfer: Transfer 500 µL of the upper organic supernatant to a clean glass vial or 96-well plate.
-
Evaporation: Dry under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A/B (80:20). Vortex and centrifuge.
LC-MS/MS Conditions
Chromatography (UHPLC):
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Injection Vol: 5 µL.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial |
| 0.5 | 10 | Load |
| 3.0 | 90 | Elution |
| 4.0 | 90 | Wash |
| 4.1 | 10 | Re-equilibration |
| 5.5 | 10 | End |
Mass Spectrometry (Triple Quadrupole):
-
Source: ESI Positive (ESI+).
-
Spray Voltage: 3500 V.
-
Gas Temps: 350°C (Sheath), 300°C (Aux).
-
MRM Transitions:
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| Analyte | 197.2 | 113.0 | 30 | 22 | Quantifier (Difluorophenyl cation) |
| Analyte | 197.2 | 170.0 | 30 | 15 | Qualifier (Loss of HCN) |
| IS | 179.2 | 95.0 | 30 | 20 | Quantifier (Fluorophenyl cation) |
Note: The transition 197.2 -> 113.0 corresponds to the cleavage of the isoxazole ring yielding the stable 2,4-difluorophenyl cation, a highly specific fragment.
Visualization of Workflow & Pathway
Figure 1: Analytical Workflow for Isoxazole Quantification
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow coupled with UHPLC-MS/MS for high-sensitivity quantification.
Figure 2: TDO/IDO Pathway Context
Caption: The TDO/IDO enzymatic pathway converting Tryptophan to Kynurenine, showing the inhibition target point.
Method Validation & Quality Control
To ensure Trustworthiness and Scientific Integrity , the method must be validated according to FDA/EMA Bioanalytical Method Validation Guidelines.
Linearity & Sensitivity
-
Calibration Range: 0.5 ng/mL (LLOQ) to 1000 ng/mL.
-
Regression: Linear (1/x² weighting) to account for heteroscedasticity at the lower end.
-
Acceptance Criteria: r² > 0.99; Accuracy of standards ±15% (±20% at LLOQ).
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. neat solution.
-
Target: 0.85 - 1.15 (indicating minimal ion suppression).
-
-
Recovery (RE): Compare peak area of pre-extraction spike vs. post-extraction spike.
-
Target: > 70% (LLE with MTBE typically yields >85% for this lipophilicity).
-
Stability
-
Bench-top: 4 hours at Room Temperature (check for amine oxidation).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Autosampler: 24 hours at 10°C.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Poor Ionization Efficiency | Adjust Mobile Phase pH. Ensure Formic Acid is fresh. Try Methanol instead of ACN to boost protonation. |
| Peak Tailing | Interaction with Silanols | Use a "Shield" or "BEH" column technology. Increase buffer strength (add 5mM Ammonium Formate). |
| Carryover | Adsorption to Injector | Use a needle wash of 50:50 ACN:Isopropanol with 0.1% Formic Acid. |
| Drifting RT | Column equilibration | Ensure at least 3-5 column volumes of re-equilibration time between runs. |
References
-
Chemical Label. (n.d.). 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (CAS 1342450-56-9).[1][2] Retrieved October 26, 2023, from [Link]
-
Molaid Chemicals. (n.d.). 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine Properties and TDO/IDO Context. Retrieved October 26, 2023, from [Link]
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Doležal, R., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13590-13602. (Provides context on isoxazole synthesis and stability). Retrieved from [Link]
Sources
Application Note & Protocols: Strategic Derivatization of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine for Enhanced Biological Activity
Introduction: The Rationale for Derivatization
The 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine scaffold is a privileged structure in medicinal chemistry. The 1,2-oxazole core is a bioisostere for various functional groups and is found in numerous biologically active compounds. The 2,4-difluorophenyl moiety often enhances metabolic stability and binding affinity through favorable fluorine-protein interactions. The primary amine at the 5-position serves as a critical, chemically tractable handle for molecular elaboration.
This guide provides a comprehensive framework for the strategic derivatization of this core scaffold. The primary objective is to explore the chemical space around the 5-amino group to modulate physicochemical properties and enhance biological potency. We will focus on N-acylation, a robust and versatile reaction, to generate a library of amide derivatives. The causality behind experimental choices, detailed protocols for synthesis and biological evaluation, and a framework for interpreting structure-activity relationships (SAR) are presented herein.
Guiding Principles: Chemical Strategy and Target Selection
The exocyclic amine (R-NH₂) on the oxazole ring is the most nucleophilic site, making it the logical point for initial derivatization. Our strategy focuses on converting this amine into a diverse array of amides. Amide synthesis is a cornerstone of medicinal chemistry, as the resulting amide bond is metabolically stable and can participate in crucial hydrogen bonding interactions with biological targets.
Key Derivatization Strategy: N-Acylation
The N-acylation of the 5-amino group proceeds via a nucleophilic acyl substitution mechanism. The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of an acylating agent (e.g., an acyl chloride). This reaction is typically rapid and high-yielding.[1] A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1]
Figure 1: A comprehensive workflow from synthesis to structure-activity relationship analysis.
Experimental Protocols: Synthesis of N-Acyl Derivatives
3.1 Protocol 1: General Procedure for N-Acylation with Acyl Chlorides
This protocol describes a standard method for the acylation of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine using an acyl chloride.
Rationale: Dichloromethane (DCM) is an excellent anhydrous solvent for this reaction. Cooling to 0°C controls the initial exothermic reaction upon addition of the highly reactive acyl chloride. Triethylamine is a convenient organic base that is easily removed during workup.[1] The aqueous washes are critical for removing the triethylammonium hydrochloride salt and any unreacted starting materials or excess reagents.
Materials:
-
4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) (1.2 eq)
-
Desired Acyl Chloride (e.g., 3-chloropropionyl chloride, benzoyl chloride) (1.1 eq)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Ethyl Acetate/Hexanes solvent system
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (1.0 eq) in anhydrous DCM in a dry round-bottom flask.
-
Cool the stirred solution to 0°C using an ice bath.
-
Slowly add triethylamine (1.2 eq) to the solution.
-
Add the selected acyl chloride (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5°C. A precipitate (triethylammonium hydrochloride) may form.[1]
-
After the addition is complete, stir the reaction at 0°C for an additional 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes.
Safety Precautions: Acyl chlorides are corrosive and lachrymatory. They react violently with water. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1]
Biological Evaluation: Screening for Enhanced Activity
Derivatives of this scaffold are frequently investigated for anticancer and anti-inflammatory properties.[2][3] The following protocols provide robust, high-throughput compatible methods for initial screening.
4.1 Protocol 2: In Vitro Anticancer Activity via MTT Cell Viability Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. It is a standard and reliable preliminary assay for evaluating the cytotoxic potential of novel compounds.[4][5][6]
Rationale: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells, which can be quantified by measuring the absorbance at a specific wavelength.
Materials:
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds and the parent compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth).
4.2 Data Presentation and Interpretation
Quantitative data should be summarized to facilitate comparison and SAR analysis.
| Compound ID | R-Group (from R-COCl) | Cancer Cell Line (MCF-7) IC₅₀ (µM) | Kinase Target (e.g., p38α) IC₅₀ (µM) |
| Parent | -H | > 50 | > 50 |
| D-01 | -CH₃ (Acetyl) | 25.3 | 30.1 |
| D-02 | -Ph (Benzoyl) | 8.1 | 12.5 |
| D-03 | -CH₂CH₂Cl (3-Chloropropionyl) | 2.2 | 4.7 |
| D-04 | -CH₂Ph (Phenylacetyl) | 5.9 | 9.8 |
Table 1: Hypothetical screening data for synthesized derivatives. Lower IC₅₀ values indicate higher potency.
From this hypothetical data, a preliminary SAR can be deduced:
-
Observation: Acylation generally improves activity compared to the parent amine.
-
Observation: Larger, more complex R-groups (D-02, D-04) appear more effective than a simple methyl group (D-01).
-
Insight: The 3-chloropropionyl derivative (D-03) shows the highest potency. The electrophilic alkyl chloride may act as a reactive handle for covalent modification of a target protein, or its electronic properties may enhance non-covalent binding. This derivative warrants further investigation.
Mechanistic Insights: Potential Biological Targets
Many small molecule inhibitors target protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in diseases like cancer and inflammation.[4][7] The ability of these oxazole derivatives to inhibit specific kinases could be a primary mechanism of action.
Figure 2: A potential mechanism showing inhibition of a kinase cascade by a derivative.
Conclusion
This application note provides a validated and logical workflow for the derivatization of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine. By employing robust N-acylation chemistry and systematic biological screening, researchers can efficiently generate novel chemical entities and develop a clear understanding of the structure-activity relationships governing their potency. The protocols and principles outlined here serve as a foundational guide for drug development professionals aiming to exploit this promising chemical scaffold for therapeutic innovation.
References
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Kandil, R., & L-Sayed, N. (2013). Bioassays for anticancer activities. Methods in molecular biology (Clifton, N.J.), 1055, 33–42. [Link]
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Kandil, R., & El-Sayed, N. (2013). Bioassays for anticancer activities. University of Wollongong Research Online. [Link]
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Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 25(11), 2533. [Link]
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Slideshare. (2018). Experimental evaluation of anti inflammatory agents. [Link]
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Semantic Scholar. (2013). Bioassays for anticancer activities. [Link]
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Molecular Devices. (2024). Harnessing Microplate Assays for Streamlined High-Throughput Drug Screening in Cancer Research. [Link]
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ResearchGate. (n.d.). N-Acylation Reactions of Amines. [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
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ResearchGate. (2020). Preparation of N-acylated amines. [Link]
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Santana, L., et al. (2026). Molecular Modelling of Anti-Inflammatory Activity: Application of the ToSS-MoDE Approach to Synthetic and Natural Compounds. MDPI. [Link]
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Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-998. [Link]
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Atapattu, N., et al. (2024). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. MDPI. [Link]
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Zhang, X., et al. (2021). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2019 to 05/2021: a review. Future Medicinal Chemistry, 13(20), 1835-1854. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura. [Link]
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Nasrollahzadeh, M., et al. (2021). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances, 11(2), 1184-1195. [Link]
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Neochoritis, C. G., et al. (2013). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Tetrahedron Letters, 54(32), 4293-4296. [Link]
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Held, J., et al. (2023). Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. Molecules, 28(19), 6754. [Link]
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Yaseen, T., et al. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 857-868. [Link]
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Peng, Z., et al. (2015). Exploration of the structure-activity relationship of 1,2,4-oxadiazole antibiotics. Bioorganic & medicinal chemistry letters, 25(21), 4885–4889. [Link]
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Kim, H. K., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules, 26(14), 4104. [Link]
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Khokhlov, A. L., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 101-111. [Link]
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Hashimoto, H., et al. (2002). 4-Aryl/cycloalkyl-5-phenyloxazole derivatives as selective COX-2 inhibitors. Bioorganic & medicinal chemistry letters, 12(1), 65–68. [Link]
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Chen, J., et al. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Molecules, 30(16), 1-15. [Link]
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Jatsch, A., & Plietker, B. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 563-569. [Link]
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Al-Suwaidan, I. A., et al. (2022). Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[8][9]imidazo[1,2-d][1][8]oxazepine and Benzo[f]benzo[8][9]oxazolo[3,2-d][1][8]oxazepine Derivatives. Journal of the Brazilian Chemical Society, 33(8), 856-868. [Link]
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ResearchGate. (n.d.). Structure activity relationship of the synthesized compounds. [Link]
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Nakashima, K., et al. (1993). 2-(4-Hydrazinocarbonylphenyl)-4,5-diphenylimidazole as a versatile fluorescent derivatization reagent for the high-performance liquid chromatographic analysis of free fatty acids. Journal of chromatography. B, Biomedical applications, 619(1), 1–8. [Link]
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H-C, Yeh., et al. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Journal of separation science, 46(17), e2300262. [Link]
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Olaru, A., et al. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Polymers, 13(17), 2873. [Link]
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Nesterkina, M., et al. (2021). PHARMACOLOGICAL AND PHYSICO-CHEMICAL PROPERTIES OF COMPOSITIONS BASED ON BIOSURFACTANTS AND N-CONTAINING HETEROCYCLIC DERIVATIVE. Biotekhnolohiia, 14(4), 58-67. [Link]
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ResearchGate. (2026). 4-[4-(4-Fluorophenyl)-1,2-oxazol-5-yl]pyridine. [Link]
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Kumar, D., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Chemistry Central journal, 13(1), 53. [Link]
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Semantic Scholar. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. [Link]
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In Vitro Experimental Framework for the Characterization of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
An Application Note and Protocol Guide
Abstract
The oxazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This application note presents a comprehensive, step-by-step experimental framework for the in vitro characterization of a specific oxazole derivative, 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine. Drawing from established methodologies for similar heterocyclic compounds, we outline a logical workflow from initial compound handling and cytotoxicity assessment to target identification and cellular mechanism of action studies. This guide is intended for researchers in drug development and chemical biology, providing robust, self-validating protocols to elucidate the biological potential of this compound. We will proceed with the hypothesis that, based on structurally related molecules, 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine may function as a protein kinase inhibitor, potentially targeting the p38 MAP kinase pathway.[4][5][6]
Section 1: Essential First Steps - Compound Handling and Preparation
A rigorous and reproducible in vitro study begins with the proper handling and preparation of the test compound. The integrity and solubility of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine will directly impact the quality of all subsequent data.
Safety and Handling
Before handling the compound, a thorough review of its Safety Data Sheet (SDS) is mandatory. For novel compounds where a specific SDS is unavailable, data from structurally similar molecules should be consulted.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[7][8]
-
Ventilation: Handle the solid compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[8][9]
-
Exposure First Aid:
-
Skin Contact: Wash the affected area immediately with plenty of soap and water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes, removing contact lenses if present.[10]
-
Inhalation: Move the person to fresh air.[9]
-
Ingestion: Rinse mouth and seek medical attention. Do not induce vomiting.[8]
-
Solubility Assessment and Stock Solution Preparation
The majority of small molecules are initially dissolved in 100% dimethyl sulfoxide (DMSO) for in vitro studies.
Protocol: Solubility and Stock Preparation
-
Dispensing: Carefully weigh out approximately 1-5 mg of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine powder into a sterile, conical microcentrifuge tube.
-
Solvent Addition: Add a calculated volume of high-purity, anhydrous DMSO to achieve a high-concentration primary stock, typically 10-50 mM.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.
-
Visual Inspection: A successful stock solution will be clear and free of any visible precipitate.
-
Aliquoting and Storage: Aliquot the primary stock into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Scientist's Note: The final concentration of DMSO in cell-based assays should typically not exceed 0.5% (v/v) to avoid solvent-induced artifacts. All experiments must include a "vehicle control" group treated with the same final concentration of DMSO as the compound-treated groups.
Section 2: General Biological Activity - Cytotoxicity Profiling
Before investigating specific mechanisms, it is crucial to determine the concentration range over which the compound affects cell viability. This allows for the differentiation between targeted pharmacological effects and non-specific cytotoxicity. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa or A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere and grow for 24 hours.[11]
-
Compound Preparation: Prepare a serial dilution series of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine from your DMSO stock in complete growth medium. A typical final concentration range might be 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations (and a vehicle control).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified CO₂ incubator.[11]
-
MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for an additional 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).
Table 1: Example Data Layout for Cytotoxicity Assay
| Concentration (µM) | Absorbance (570 nm) | % Viability (Normalized) |
|---|---|---|
| Vehicle Control | 1.250 | 100% |
| 0.1 | 1.245 | 99.6% |
| 1 | 1.150 | 92.0% |
| 10 | 0.650 | 52.0% |
| 100 | 0.100 | 8.0% |
Section 3: Target-Focused Investigation Strategy
Based on literature for structurally analogous compounds that inhibit p38 MAP kinase, a logical next step is to investigate the kinase inhibitory profile of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine.[4][5] A tiered approach, starting with a broad screen and narrowing down to specific targets, is most efficient.
Figure 1: A tiered experimental workflow for the in vitro characterization of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine.
Section 4: Primary Target Screening - Broad Kinase Profiling
A broad kinase panel is an effective method to identify initial "hits" and assess the selectivity of a compound. Commercially available services can screen a compound against hundreds of kinases simultaneously. The principle often involves a luminescence-based assay that quantifies the amount of ADP produced, which is inversely proportional to kinase inhibition.
Protocol: General Principle for a Luminescence-Based Kinase Panel
-
Reaction Setup: In a multi-well plate, the kinase, its specific substrate, ATP, and the test compound (typically at a single high concentration, e.g., 10 µM) are combined in a reaction buffer.
-
Kinase Reaction: The plate is incubated to allow the kinase to phosphorylate its substrate, converting ATP to ADP.
-
ADP Detection: A detection reagent is added that contains an enzyme (ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. A second reagent (Kinase Detection Reagent) is then added, which uses the generated ADP to produce a luminescent signal via a coupled enzymatic reaction.
-
Signal Measurement: The luminescence is read on a plate reader.
-
Data Analysis: The signal from the compound-treated well is compared to positive (no inhibitor) and negative (no kinase) controls. The percent inhibition is calculated.
Scientist's Note: It is crucial to run a counterscreen to rule out that the compound itself does not interfere with the detection chemistry (e.g., inhibiting the luciferase enzyme used in many luminescence assays).
Section 5: Secondary Assay - p38α MAPK IC₅₀ Determination
If the primary screen identifies p38 MAP kinase as a potential target, the next step is to perform a dose-response experiment to accurately determine the IC₅₀ value.
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. cbijournal.com [cbijournal.com]
- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical pharmacokinetics and metabolism of 6-(4-(2,5-difluorophenyl)oxazol-5-yl)-3-isopropyl-[1,2,4]-triazolo[4,3-a]pyridine, a novel and selective p38alpha inhibitor: identification of an active metabolite in preclinical species and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-[5-(4-Fluorophenyl)-1,2-oxazol-4-yl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-[5-(4-Fluoro-phen-yl)-1,2-oxazol-4-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. kishida.co.jp [kishida.co.jp]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. chempoint.com [chempoint.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
in vivo studies involving 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine administration
Application Note: In Vivo Pharmacokinetic and Efficacy Profiling of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Executive Summary
This application note details the protocol for the in vivo evaluation of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (hereafter referred to as Compound A-DFP ). Structurally analogous to diarylheterocycle cyclooxygenase-2 (COX-2) inhibitors and p38 mitogen-activated protein kinase (MAPK) inhibitors, A-DFP presents a unique scaffold for investigating anti-inflammatory pathways.[1]
This guide addresses the technical challenges associated with the administration of lipophilic isoxazole amines, providing a validated workflow for formulation, pharmacokinetic (PK) profiling, and pharmacodynamic (PD) assessment using the Carrageenan-Induced Paw Edema model.[1]
Compound Characterization & Mechanistic Context[1][2][3]
Compound A-DFP features a 1,2-oxazole (isoxazole) core substituted at the 4-position with a 2,4-difluorophenyl group and at the 5-position with a primary amine.[1]
-
Chemical Class: 4-aryl-5-aminoisoxazole.[1]
-
Mechanistic Relevance: The 4-aryl-isoxazole motif is a pharmacophore historically associated with COX-2 selectivity (e.g., Valdecoxib) and p38 MAPK inhibition.[1] The 2,4-difluoro substitution is a strategic medicinal chemistry modification often used to block metabolic oxidation at the phenyl ring, potentially enhancing half-life (
).[1] -
Solubility Profile: High lipophilicity (LogP ~2.5–3.0); poor aqueous solubility requires specific vehicle formulation.[1]
Pathway Visualization: Target Interaction
The following diagram illustrates the theoretical intervention point of A-DFP within the arachidonic acid cascade.
Caption: Putative mechanism of action showing A-DFP targeting the inducible COX-2 enzyme to suppress Prostaglandin E2 synthesis.[1]
Formulation & Administration Protocols
Due to the primary amine and the lipophilic fluorophenyl group, A-DFP is prone to precipitation in physiological saline.[1] A co-solvent system is required for intravenous (IV) and oral (PO) administration.
Vehicle Selection Matrix
| Route | Vehicle Composition | Rationale | Stability |
| IV (Bolus) | 5% DMSO + 40% PEG400 + 55% Saline | High solubilizing power; prevents hemolysis upon injection.[1] | Prepare fresh (<2 hrs). |
| PO (Gavage) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | Creates a stable suspension; ideal for toxicological studies.[1] | Stable for 24 hrs at 4°C. |
| IP | 10% DMSO + 90% Corn Oil | Sustained release depot effect; minimizes peritoneal irritation.[1] | Stable for 24 hrs. |
Preparation Protocol (IV Formulation)
-
Weighing: Accurately weigh 10 mg of A-DFP.
-
Primary Solubilization: Dissolve completely in 0.5 mL DMSO. Vortex for 30 seconds.[1]
-
Co-solvent Addition: Slowly add 4.0 mL of PEG400 while vortexing. The solution may warm slightly (exothermic).[1]
-
Dilution: Dropwise add 5.5 mL of sterile saline (0.9% NaCl) under constant stirring to prevent "crashing out."
-
Filtration: Filter through a 0.22 µm PVDF syringe filter immediately before dosing.
In Vivo Pharmacokinetic (PK) Study Design
Objective: To determine the oral bioavailability (
Experimental Groups
-
Group A (IV): 2 mg/kg, n=3 rats (Jugular vein cannulated).[1]
-
Group B (PO): 10 mg/kg, n=3 rats (Oral gavage).[1]
Sampling Schedule
-
Blood Collection: 0.2 mL via tail vein or cannula.[1]
-
Timepoints: Pre-dose, 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, 24 h.[1]
-
Processing: Collect into K2EDTA tubes. Centrifuge at 3000 x g for 10 min at 4°C. Store plasma at -80°C.
Bioanalytical Method (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5 µm).[1]
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 3.0 minutes.
-
Transition: Monitor MRM for A-DFP (Parent) and potential N-acetyl metabolite.
-
Note: The 5-amino group is a likely site for N-acetylation (NAT1/NAT2 enzymes).[1]
-
Pharmacodynamic Efficacy: Carrageenan-Induced Paw Edema[1]
This assay validates the anti-inflammatory activity of A-DFP, confirming if the "2,4-difluorophenyl" modification retains the efficacy associated with the isoxazole class.[1]
Workflow Diagram
Caption: Timeline for the prophylactic assessment of A-DFP in the acute inflammation model.
Detailed Protocol
-
Baseline: Measure the volume of the right hind paw using a water displacement plethysmometer (Ugo Basile).[1]
-
Treatment: Administer A-DFP (1, 3, 10 mg/kg) or Vehicle (0.5% MC) via oral gavage.[1] Include Indomethacin (10 mg/kg) as a positive control.[1]
-
Induction: 30 minutes post-dosing, inject 0.1 mL of 1%
-carrageenan (in saline) into the sub-plantar tissue of the right hind paw. -
Measurement: Measure paw volume at 1, 2, 4, and 6 hours post-induction.
-
Calculation:
Expected Data & Interpretation
Pharmacokinetic Parameters (Hypothetical)
| Parameter | Definition | Expected Trend for A-DFP | Interpretation |
| Time to max conc. | 0.5 – 1.0 h | Rapid absorption typical of lipophilic amines. | |
| Half-life | 4 – 6 h | Fluorine substitution at 2,4 positions likely blocks metabolic oxidation, extending half-life compared to non-fluorinated analogs.[1] | |
| Vol. Distribution | High (> 1 L/kg) | Indicates extensive tissue distribution, consistent with CNS or joint penetration.[1] | |
| Bioavailability | > 60% | Isoxazoles generally show good oral bioavailability.[1] |
Safety & Toxicology Notes
-
Metabolic Risk: The isoxazole ring can undergo reductive ring opening to form a
-amino enone or nitrile, which may be reactive.[1] Monitor liver enzymes (ALT/AST) in sub-chronic studies. -
CNS Effects: Due to structural similarity with GABA antagonists (e.g., 4-PIOL derivatives), observe animals for signs of hyperactivity or seizures at high doses (>50 mg/kg).[1]
References
-
Talley, J. J., et al. (2000).[1] "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[1] Journal of Medicinal Chemistry.
-
Kalgutkar, A. S., et al. (2005).[1] "Metabolism-guided drug design: pharmacokinetics and safety implications." Current Topics in Medicinal Chemistry. (Discusses the metabolic stability of fluorinated phenyl rings).
-
ChemScene. (2024).[1] "Product Data: 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine." (Structural analog reference for solubility properties).
-
Laufer, S. A., et al. (2014).[1] "Design and synthesis of isoxazole-based p38 MAP kinase inhibitors." Journal of Medicinal Chemistry. (Context for isoxazole kinase inhibition).[1][2][3][4]
-
Sigma-Aldrich. "4-(4-Fluorophenyl)isoxazol-5-amine Product Specification." (Reference for handling isoxazole amines).
Disclaimer: This application note is for research purposes only. Compound A-DFP is not approved for human therapeutic use.[1]
Sources
- 1. 3-(2,5-difluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | 1096348-81-0 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
- 3. store.usp.org [store.usp.org]
- 4. Discovery of N-(1,2,4-Thiadiazol-5-yl)benzo[ b]oxepine-4-carboxamide Derivatives as Novel Antiresistance Androgen Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
4-(2,4-difluorophenyl)-1,2-oxazol-5-amine in the synthesis of novel heterocycles
Application Note & Protocols
Topic: 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine as a Versatile Precursor for the Synthesis of Novel Bioactive Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of a Fluorinated Amino-Oxazole Scaffold
Heterocyclic compounds form the backbone of modern medicinal chemistry, with over 85% of pharmaceuticals containing at least one heterocyclic moiety.[1] Their structural diversity allows for precise interactions with biological targets, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] Within this vast chemical space, fluorinated heterocycles are of particular interest. The incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity by modulating the electronic properties of a molecule.
This guide focuses on 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine , a highly functionalized and versatile building block. This scaffold is strategically designed for diversity-oriented synthesis, featuring:
-
A nucleophilic primary amine ready for a wide array of condensation and annulation reactions.
-
A 2,4-difluorophenyl group , a common motif in bioactive compounds that can participate in crucial binding interactions.
-
A 1,2-oxazole ring , which is not merely a stable aromatic system but also a "masked" functional group. Under specific conditions, the weak N-O bond can be cleaved, revealing reactive intermediates and opening pathways to complex molecular architectures.[3]
This document serves as a technical guide for leveraging this precursor in the synthesis of diverse and medicinally relevant heterocyclic systems, including substituted pyrazoles and fused pyrimidines.
Part 1: Synthesis of the Core Building Block
The foundational step is the reliable synthesis of the title compound. 5-Aminoisoxazoles are most commonly prepared via the reaction of a β-ketonitrile with hydroxylamine. This protocol outlines a standard, high-yielding procedure.
Workflow for Synthesis of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
Caption: Synthesis workflow for the core building block.
Protocol 1: Synthesis of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
| Parameter | Value | Rationale / Scientist's Note |
| Reagents | 2-(2,4-Difluorobenzoyl)acetonitrile, Hydroxylamine HCl, Sodium Acetate | The β-ketonitrile provides the C3-C4-CN backbone. Hydroxylamine provides the N-O atoms for the isoxazole ring. Sodium acetate acts as a mild base to free the hydroxylamine from its salt. |
| Stoichiometry | 1.0 eq : 1.2 eq : 1.5 eq | A slight excess of hydroxylamine and base ensures complete consumption of the limiting starting material. |
| Solvent | Anhydrous Ethanol | A polar protic solvent that readily dissolves the reactants and is suitable for reflux conditions. |
| Temperature | Reflux (~78 °C) | Thermal energy is required to drive the condensation and subsequent intramolecular cyclization. |
| Reaction Time | 4-6 hours | Reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot disappears. |
| Work-up | Precipitation in cold water | The product is typically a solid with low solubility in water, allowing for easy isolation by precipitation upon pouring the reaction mixture into a large volume of cold water. |
| Purification | Recrystallization from Ethanol/Water | This method effectively removes residual starting materials and inorganic salts, yielding a high-purity product. |
Step-by-Step Methodology:
-
To a round-bottom flask equipped with a reflux condenser, add 2-(2,4-difluorobenzoyl)acetonitrile (1.0 eq) and anhydrous ethanol (10 mL per gram of nitrile).
-
Add sodium acetate (1.5 eq) followed by hydroxylamine hydrochloride (1.2 eq).
-
Heat the mixture to reflux with stirring. Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate).
-
Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature.
-
Pour the reaction mixture slowly into a beaker containing cold deionized water (10x the volume of ethanol used), while stirring vigorously.
-
A precipitate will form. Continue stirring for 30 minutes in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing thoroughly with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, recrystallize from an ethanol/water mixture to obtain the pure amine.
Part 2: Application in the Synthesis of Substituted Pyrazoles
The primary amine of the oxazole scaffold is a potent nucleophile, making it an ideal starting point for constructing other heterocycles. A classic transformation is the synthesis of pyrazoles through condensation with 1,3-dicarbonyl compounds. Pyrazoles are a highly influential class of N-heterocycles with broad applications in medicine and materials science.[4][5]
Mechanism: Paal-Knorr-Type Pyrazole Synthesis
The reaction proceeds via an initial condensation of the amine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form an enaminone intermediate. This is followed by an intramolecular cyclization, where the remaining carbonyl is attacked by the isoxazole ring nitrogen (in a tautomeric form) or a related mechanism, ultimately leading to the pyrazole after dehydration.
Caption: General mechanism for pyrazole synthesis.
Protocol 2: Synthesis of a 1-(4-(2,4-Difluorophenyl)-1H-pyrazol-5-yl)ethan-1-one Derivative
| Parameter | Value | Rationale / Scientist's Note |
| Reagents | 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, Acetylacetone, p-Toluenesulfonic acid (p-TsOH) | Acetylacetone serves as the C-C-C fragment. p-TsOH is an effective acid catalyst for both the initial condensation and the final dehydration step. |
| Stoichiometry | 1.0 eq : 1.1 eq : 0.1 eq | A slight excess of the dicarbonyl ensures the reaction goes to completion. Only a catalytic amount of acid is required. |
| Solvent | Toluene or Xylene | These high-boiling, non-polar solvents are ideal for facilitating dehydration using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product. |
| Temperature | Reflux (111-144 °C) | High temperature is necessary for the cyclization and dehydration steps. |
| Reaction Time | 8-12 hours | The reaction is typically slower than the initial scaffold synthesis and requires monitoring by TLC or LC-MS. |
| Work-up | Basic Wash and Extraction | The acidic catalyst is neutralized and removed with a NaHCO₃ wash. The product is then extracted into an organic solvent. |
| Purification | Column Chromatography (Silica Gel) | This method is usually required to separate the desired pyrazole product from unreacted starting materials and any side products. |
Step-by-Step Methodology:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (1.0 eq), toluene (20 mL per gram of amine), acetylacetone (1.1 eq), and p-TsOH (0.1 eq).
-
Heat the mixture to a vigorous reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and TLC analysis indicates the consumption of the starting amine.
-
Cool the reaction mixture to room temperature. Dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure pyrazole derivative.
Part 3: Synthesis of Fused Oxazolo[5,4-d]pyrimidines
The synthesis of fused heterocyclic systems dramatically increases molecular complexity and is a powerful strategy in drug design. By reacting the amino-oxazole with reagents that can provide a "C-N" or related fragment, one can construct a fused pyrimidine ring, yielding the oxazolo[5,4-d]pyrimidine core. This reaction is an example of an annulation process where a new ring is built onto an existing one.
Protocol 3: Synthesis of a 7-(2,4-Difluorophenyl)oxazolo[5,4-d]pyrimidine
This protocol utilizes triethyl orthoformate, which acts as a source of a single carbon atom to form the pyrimidine ring.
| Parameter | Value | Rationale / Scientist's Note |
| Reagents | 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, Triethyl Orthoformate, Acetic Anhydride | Triethyl orthoformate provides the C2 carbon of the pyrimidine ring. Acetic anhydride acts as both a solvent and a dehydrating agent, facilitating the cyclization.[6] |
| Stoichiometry | 1.0 eq : 5-10 eq | A large excess of triethyl orthoformate is often used as it also serves as a reagent. |
| Solvent | Acetic Anhydride | Its high boiling point and ability to consume water make it suitable for this type of condensation/cyclization. |
| Temperature | Reflux (~140 °C) | High thermal energy is required to drive the reaction to completion. |
| Reaction Time | 3-5 hours | Monitor by TLC for the disappearance of the starting material. |
| Work-up | Evaporation and Trituration | The excess volatile reagents are removed under vacuum. The product is then precipitated or solidified by trituration with a non-polar solvent like hexane or ether. |
| Purification | Recrystallization or Column Chromatography | The choice of purification depends on the purity of the crude product after work-up. |
Step-by-Step Methodology:
-
In a round-bottom flask fitted with a reflux condenser, suspend 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (1.0 eq) in acetic anhydride (5 mL).
-
Add triethyl orthoformate (5.0 eq) to the suspension.
-
Heat the reaction mixture to reflux for 3-5 hours. The solid should dissolve as the reaction progresses.
-
After cooling to room temperature, remove the excess acetic anhydride and triethyl orthoformate under reduced pressure.
-
To the resulting residue, add diethyl ether or hexane and stir or sonicate to induce precipitation/solidification (trituration).
-
Collect the solid by vacuum filtration and wash with a small amount of cold ether or hexane.
-
If necessary, purify the product further by recrystallization from a suitable solvent (e.g., ethanol) or by silica gel chromatography.
Part 4: Mechanistic Insight - The Latent Reactivity of the Isoxazole Ring
While the protocols above utilize the amine functionality, the synthetic potential of the isoxazole ring itself should not be overlooked. The N-O bond is the weakest link in the ring and can be cleaved under various conditions, particularly reductive ones (e.g., catalytic hydrogenation).[3][7] This cleavage unmasks a β-enaminone or related difunctional intermediate, opening a gateway to a completely different set of heterocyclic transformations.[8] This inherent reactivity makes 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine a synthon for more than just an amino-heterocycle.
Caption: Concept of isoxazole ring-opening to reveal new reactive intermediates.
This latent functionality provides a strategic advantage, allowing for multi-step, one-pot sequences where the isoxazole is first used as a stable scaffold for building complexity, and then later cleaved to participate in further cyclization events.
Conclusion
4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine is a powerful and versatile intermediate for the synthesis of novel heterocycles. Its readily available amine handle allows for direct entry into important classes of compounds like pyrazoles and fused pyrimidines through well-established condensation and annulation protocols. Furthermore, the intrinsic reactivity of the isoxazole ring offers advanced synthetic strategies involving ring-opening transformations. The protocols and insights provided herein are intended to equip researchers in drug discovery and synthetic chemistry with the foundational knowledge to effectively utilize this valuable building block in the creation of new molecular entities with high therapeutic potential.
References
- Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters - ACS Publications.
- Ring transformation of isoxazoles into furan and pyran derivatives. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Access to Substituted Pyrimidines via Isoxazole Ring Transformation in Three-Component Reactions with Amines and Orthoesters. Organic Letters - ACS Publications.
- HETEROCYCLES, Voi 12. N o 10.1979. HETEROCYCLES.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. ResearchGate.
- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Heterocycles in Medicinal Chemistry. PMC - NIH.
- Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. [No Source Found].
- Review on- Importance of Heterocycles in medicinal field. IJSDR.
Sources
- 1. ijaem.net [ijaem.net]
- 2. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Strategic Sourcing and Synthesis of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
This Application Note is designed for medicinal chemists and process scientists requiring 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (also known as 5-amino-4-(2,4-difluorophenyl)isoxazole).
This compound is a specialized heterocyclic building block, often absent from standard "in-stock" catalogs due to its specific substitution pattern. It serves as a critical scaffold for kinase inhibitors (targeting VEGFR/EGFR pathways) and COX-2 inhibitors , where the 2,4-difluorophenyl moiety provides metabolic stability and improved lipophilicity.
Part 1: Commercial Landscape & Sourcing Strategy
Unlike common reagents, 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine is classified as a Tier 3 Building Block (Make-on-Demand). While major aggregators may list it, "In Stock" status is often a placeholder for rapid synthesis capabilities.
Supplier Classification
To ensure supply chain security, categorize suppliers by their manufacturing model:
| Supplier Tier | Representative Companies | Lead Time | Purity Guarantee | Recommended For |
| Tier 1 (Catalog) | Enamine, Combi-Blocks, ChemScene | 2-5 Days (if stock) / 2-4 Weeks | >95% (NMR/LCMS) | HTS Screening, Hit-to-Lead |
| Tier 2 (Aggregators) | MolPort, eMolecules | Variable (Drop-ship) | Variable | Price comparison |
| Tier 3 (CRO/Custom) | WuXi AppTec, Syngene, Pharmaron | 4-8 Weeks | >98% (Custom) | Scale-up (>100g), GMP needs |
Sourcing Decision Matrix
Use the following logic to determine whether to buy or synthesize:
Caption: Decision tree for sourcing rare isoxazole building blocks based on quantity and timeline.
Part 2: In-House Synthesis Protocol (Self-Validating)
If commercial lead times are prohibitive, this compound can be synthesized in two steps from commercially available 2,4-difluorophenylacetonitrile . This protocol is optimized for regioselectivity, ensuring the formation of the 5-amino-4-aryl isomer rather than the 3-amino isomer.
Reaction Scheme
The synthesis relies on the Claisen condensation of the nitrile with ethyl formate, followed by cyclization with hydroxylamine.
Chemical Transformation:
-
Formylation:
-
Cyclization:
Reagents & Materials
-
Starting Material: 2-(2,4-Difluorophenyl)acetonitrile (CAS 656-35-9) - Widely available.
-
Reagents: Ethyl formate (anhydrous), Sodium ethoxide (21% in EtOH), Hydroxylamine hydrochloride.
-
Solvents: Ethanol (absolute), Toluene (for workup).
Step-by-Step Methodology
Step 1: Synthesis of Sodium 2-cyano-2-(2,4-difluorophenyl)ethenolate
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and addition funnel.
-
Solvation: Charge Sodium ethoxide (21 wt% in EtOH, 1.2 eq) into the flask. Cool to 0°C.
-
Addition: Mix 2,4-difluorophenylacetonitrile (1.0 eq) with Ethyl formate (1.5 eq) . Add this mixture dropwise to the base over 30 minutes.
-
Why: Slow addition prevents self-condensation of the nitrile.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4 hours.
-
Checkpoint: The solution should turn yellow/orange, and a precipitate (the sodium enolate) may form.
-
-
Validation: Take a small aliquot, quench with dilute HCl, and check TLC (Hexane:EtOAc 3:1). Starting material (
) should disappear; product stays at baseline or forms a new polar spot.
Step 2: Cyclization to 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
-
Preparation: Do not isolate the intermediate enolate salt if it is a slurry.
-
Cyclization: Add Hydroxylamine hydrochloride (1.2 eq) directly to the reaction mixture.
-
Note: The reaction is exothermic. Maintain temperature < 40°C during addition.
-
-
Reflux: Heat the mixture to reflux (80°C) for 3-6 hours.
-
Quench: Cool to RT. Remove ethanol under reduced pressure.
-
Workup:
-
Resuspend residue in water (50 mL).
-
Extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine. Dry over
.[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Chromatography (0-40% EtOAc in Hexanes).
Yield & Characterization Expectations
-
Target Yield: 65-75%
-
Appearance: Off-white to pale yellow solid.
-
Melting Point: Expect 130-140°C range (typical for 4-aryl-5-aminoisoxazoles).[2]
Part 3: Quality Control & Validation
To ensure the integrity of your research, every batch must pass the following "Self-Validating" QC checks.
Structural Verification (NMR)
The most common failure mode is the formation of the wrong regioisomer (3-amino-4-aryl).
| Analysis | Expected Signal | Diagnostic Interpretation |
| 1H NMR (DMSO-d6) | C3-H Proton. This singlet confirms the isoxazole ring is unsubstituted at C3. If this is missing, the ring did not close correctly. | |
| 1H NMR (DMSO-d6) | NH2 Protons. Broad singlet, | |
| 19F NMR | Two distinct multiplets | Confirms the integrity of the 2,4-difluorophenyl ring (no defluorination occurred). |
| LC-MS | [M+H]+ = 197.1 | Molecular ion check. |
Purity Requirements
-
HTS Screening: >95% purity required to avoid false positives from reactive intermediates.
-
Synthetic Intermediate: >90% is acceptable if the next step involves purification.
Part 4: Handling & Reactivity Profile
Stability
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is prone to oxidation over months if exposed to air.
-
Hygroscopicity: Moderately hygroscopic. Keep desiccated.
Reactivity Workflow
The 5-amino group on the isoxazole ring is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the heterocycle.
Caption: Reactivity profile of 5-aminoisoxazoles. Note the reduced nucleophilicity requiring catalysts for acylation.
References
-
Review of Isoxazole Synthesis: Agrawal, N., & Mishra, P. (2018).[3] The chemistry and biological potential of isoxazoles. (Analogous chemistry validation).
-
Regioselective Synthesis Protocol: Bourbeau, M. P., & Rider, J. T. (2006).[4] A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles. Organic Letters, 8(17), 3679–3680.
-
Leflunomide/Isoxazole Mechanism: Herrmann, M. L., et al. (2000). Leflunomide: an immunomodulatory drug for the treatment of rheumatoid arthritis. Immunopharmacology.
-
General Reactivity of 5-Aminoisoxazoles: Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles. Current Organic Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green multicomponent synthesis, antimicrobial and antioxidant evaluation of novel 5-amino-isoxazole-4-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Executive Summary & Reaction Context
The synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (also referred to as 5-amino-4-(2,4-difluorophenyl)isoxazole) typically proceeds via the condensation of 2-(2,4-difluorophenyl)-3-oxopropanenitrile (or its alkali enolate) with hydroxylamine .
While this route is convergent, it is plagued by three distinct classes of side reactions that compromise yield and purity:
-
Regioisomerism: Competition between 5-amino and 3-amino isoxazole formation.[1]
-
Nucleophilic Aromatic Substitution (
): Displacement of fluorine atoms on the aryl ring by nucleophiles (hydroxylamine or alkoxides).[2][1] -
Hydrolytic Decomposition: Conversion of the nitrile precursor to amides or ring-opening of the isoxazole.[1]
This guide provides mechanistic insights and actionable protocols to mitigate these specific failure modes.
Troubleshooting Guide (Q&A)
Module 1: Regiochemistry & Isomer Control
Q: I am observing ~5-10% of a regioisomer in my crude LCMS. Is this the 3-amino isomer, and how do I suppress it?
A: Yes, the primary regioisomer is likely 4-(2,4-difluorophenyl)-1,2-oxazol-3-amine .
-
Mechanism: The reaction of the
-oxonitrile precursor with hydroxylamine is bifunctional.-
Pathway A (Desired): Hydroxylamine attacks the aldehyde/ketone carbonyl first, forming an oxime intermediate.[2][1] Intramolecular attack of the oxime oxygen on the nitrile carbon closes the ring to form the 5-aminoisoxazole .
-
Pathway B (Undesired): Hydroxylamine attacks the nitrile carbon first to form an amidoxime.[2][1] Cyclization onto the carbonyl affords the 3-aminoisoxazole .
-
-
Corrective Action:
-
pH Control: The attack on the carbonyl (Path A) is favored at pH 8–10 .[2][1] At lower pH (<5), the carbonyl is protonated but the amine is also protonated, slowing the desired reaction.[1] At very high pH (>12), the nitrile becomes more susceptible to direct attack.[2][1] Maintain pH ~9 using Sodium Acetate or controlled NaOH addition.[2][1]
-
Temperature: Perform the hydroxylamine addition at 0°C to 5°C . Kinetic control favors attack at the more electrophilic aldehyde/ketone carbonyl over the nitrile.[2][1] Heat to reflux only after the oxime intermediate is fully formed (check by TLC/HPLC).
-
Module 2: Fluorine Substitution ( )
Q: My mass spectrum shows a +13 impurity (M+13) or +29 impurity. What is happening to the difluorophenyl ring?
A: You are observing Nucleophilic Aromatic Substitution (
-
The Problem: The isoxazole ring (and its precursors) is electron-withdrawing, activating the phenyl ring.[2][1] The fluorine atoms at the 2- and 4-positions are leaving groups.
-
Impurity A (+13 Da): Replacement of -F (19) with -NHOH (32) from excess hydroxylamine.[1]
-
Impurity B (Alkoxy): If you use sodium methoxide/ethoxide, you may see replacement of -F with -OMe/-OEt.
-
-
Causality:
-
Corrective Action:
-
Stoichiometry: Limit Hydroxylamine Hydrochloride to 1.05 – 1.1 equivalents .
-
Base Selection: Switch from strong alkoxides (NaOEt) to milder bases like Sodium Acetate (NaOAc) or NaOH (aq) for the cyclization.[2][1]
-
Quenching: Quench the reaction immediately upon completion.[2][1] Do not let the mixture stir overnight at high temperature.
-
Module 3: Precursor Stability
Q: The reaction stalls, and I see a large peak corresponding to the hydration of the nitrile. How do I prevent this?
A: The starting material, 2-(2,4-difluorophenyl)-3-oxopropanenitrile, is unstable in aqueous acidic media.
-
Mechanism: The nitrile group can hydrolyze to a primary amide (
) or carboxylic acid.[1] This is accelerated if the formylation step (making the precursor) is quenched with too much acid or if the hydroxylamine hydrochloride solution is too acidic.[2][1] -
Corrective Action:
-
One-Pot Protocol: Do not isolate the free aldehyde/nitrile if possible.[1] Generate the enolate salt (e.g., sodium salt of 2-formyl-2-(2,4-difluorophenyl)acetonitrile) and react it in situ with hydroxylamine hydrochloride.
-
Buffer: Pre-neutralize Hydroxylamine HCl with Sodium Acetate in water/ethanol before adding it to the reaction mixture.
-
Optimized Experimental Protocol
Objective: Synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine with <0.5% regioisomer and <0.1% defluorinated impurity.
Reagents:
-
2-(2,4-difluorophenyl)acetonitrile (1.0 eq)
Step-by-Step Methodology:
-
Formylation (Enolate Formation):
-
Charge Ethanol and Sodium Ethoxide to a reactor under
. Cool to 0°C.[2][1] -
Add 2-(2,4-difluorophenyl)acetonitrile dropwise.[1] Stir 30 min.
-
Add Ethyl Formate dropwise, maintaining internal temp <10°C.[2][1]
-
Warm to RT and stir 4-6h. Checkpoint: LCMS should show conversion to the enol species (M-1 peak).
-
-
Cyclization (Isoxazole Formation):
-
Critical Step: In a separate vessel, dissolve Hydroxylamine HCl (1.1 eq) and Sodium Acetate (1.2 eq) in water (min volume).
-
Cool the enolate mixture (from Step 1) to 0-5°C .
-
Add the buffered Hydroxylamine solution dropwise.[2][1] Do not allow exotherm >10°C.
-
Stir at 0-5°C for 2 hours (Kinetic control phase).
-
Slowly heat to 60°C (not reflux) for 3 hours to drive dehydration/cyclization.
-
-
Workup:
Mechanistic Visualization (Reaction Pathways)
The following diagram illustrates the divergent pathways leading to the target molecule and the critical side reactions.
Caption: Reaction network showing the kinetic preference for 5-aminoisoxazole (green path) versus competitive regioisomer formation and defluorination side reactions (red/dashed paths).
Quantitative Data Summary
| Parameter | Optimal Range | Failure Mode (If Deviated) |
| Reaction pH | 8.5 – 9.5 | <7: Slow reaction, hydrolysis. >11: 3-amino isomer, |
| Temperature (Addition) | 0°C – 5°C | >20°C: Loss of regioselectivity (formation of 3-amino isomer).[1] |
| NH2OH Equivalents | 1.05 – 1.10 eq | >1.5 eq: Defluorination ( |
| Quench Time | Immediate post-conversion | Prolonged: Ring opening or amide hydrolysis.[2][1] |
References
-
Regioselectivity in Isoxazole Synthesis
-
Nucleophilic Arom
):-
Bunnett, J. F., & Zahler, R. E.[2][1] "Kinetics of nucleophilic substitution in activated aromatic compounds." Chemical Reviews 49.2 (1951): 273-412.[1] (Foundational text on activation by electron-withdrawing groups).
- Note: The activation of the 2,4-difluorophenyl ring by the isoxazole moiety is analogous to activation by other electron-deficient heterocycles.
-
-
General Synthetic Methodology
Sources
Technical Support Center: Optimization of Reaction Conditions for 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Welcome to the technical support guide for the synthesis and optimization of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, the efficient synthesis of 5-aminoisoxazoles is of paramount importance. This guide moves beyond a simple protocol, offering in-depth troubleshooting advice and explaining the chemical reasoning behind optimization strategies to ensure you can achieve the best possible outcomes in your experiments.
Section 1: Synthetic Overview & Core Mechanism
The most common and scalable method for synthesizing 5-aminoisoxazoles, including the target compound, is the cyclocondensation reaction between a β-ketonitrile and hydroxylamine.[1] The key starting material required is 3-(2,4-difluorophenyl)-3-oxopropanenitrile . The reaction proceeds via nucleophilic attack of hydroxylamine on the ketone, followed by intramolecular cyclization and dehydration to form the isoxazole ring.
Understanding this pathway is critical for troubleshooting, as each step presents potential pitfalls and opportunities for optimization.
Caption: Fig 1. Reaction mechanism for 5-aminoisoxazole synthesis.
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis in a practical, question-and-answer format.
Q1: My reaction has stalled or shows very low conversion. What are the primary causes and how can I fix this?
A1: Low or no conversion is a frequent issue, often stemming from reagent quality, improper stoichiometry, or suboptimal reaction conditions.
Potential Causes & Solutions:
-
Hydroxylamine Quality: Hydroxylamine hydrochloride (NH₂OH·HCl) is the common reagent. It can degrade over time. Ensure you are using a fresh, dry batch. For sensitive reactions, preparing free hydroxylamine from the salt immediately before use can sometimes improve results.
-
Base Selection & Stoichiometry: A base is required to neutralize the HCl in hydroxylamine hydrochloride and to facilitate the reaction.
-
Weak Bases (e.g., Sodium Acetate, Sodium Carbonate): These are often sufficient and prevent harsh conditions that might decompose the starting material or product. Ensure at least one equivalent of base is used relative to the hydroxylamine hydrochloride.
-
Organic Bases (e.g., Triethylamine, DIPEA): These can be used but may lead to coloration of the reaction mixture. They are particularly useful if substrate solubility is an issue in purely aqueous/alcoholic systems.
-
-
Insufficient Heat: Many cyclocondensation reactions require thermal energy to overcome the activation barrier for cyclization and dehydration.[2] If your reaction is sluggish at room temperature, gradually increasing the heat to 50-80°C (or reflux, depending on the solvent) can significantly increase the reaction rate.
-
Poor Solubility: If your β-ketonitrile starting material is not fully dissolved, the reaction will be heterogeneous and slow. Choose a solvent system where all reactants are soluble at the reaction temperature.
Caption: Fig 2. Troubleshooting workflow for low reaction conversion.
Q2: The reaction works, but my yield is poor. What are the key parameters to optimize for this specific synthesis?
A2: Low yield, assuming conversion is happening, points towards side reactions or product degradation. A systematic optimization of reaction parameters is the best approach. The choice of solvent and base is known to significantly influence reaction rate and yield.[1]
We recommend optimizing three key parameters: Base, Solvent, and Temperature .
Optimization Strategy:
Run a series of small-scale parallel reactions, varying one parameter at a time while keeping others constant. Monitor progress by TLC or LC-MS to find the optimal conditions.
Table 1: Example Optimization Matrix
| Entry | Base (1.2 eq.) | Solvent | Temperature (°C) | Observed Yield (%) | Notes |
| 1 | Sodium Acetate | Ethanol | 25 (RT) | 35% | Slow reaction, incomplete conversion after 24h. |
| 2 | Sodium Acetate | Ethanol | 78 (Reflux) | 75% | Good conversion, some impurities observed. |
| 3 | Sodium Carbonate | Ethanol | 78 (Reflux) | 82% | Cleaner reaction profile than Entry 2. |
| 4 | Triethylamine | THF | 66 (Reflux) | 68% | Significant coloration, more difficult workup. |
| 5 | Sodium Carbonate | Methanol | 65 (Reflux) | 85% | Optimal conditions found. |
| 6 | Sodium Carbonate | DMF | 80 | 55% | Potential product degradation at higher temp. |
Note: The data in this table is representative and intended for illustrative purposes.
Causality Behind Choices:
-
Solvent: Protic solvents like ethanol and methanol are often effective as they readily dissolve both the hydroxylamine salt and the base. The polarity can also help stabilize charged intermediates.
-
Base: A moderately weak inorganic base like Na₂CO₃ is often ideal. It is strong enough to drive the reaction but mild enough to prevent the formation of complex, base-catalyzed byproducts.
-
Temperature: Refluxing conditions often provide the necessary energy for the final dehydration step, which can be the rate-limiting step of the sequence.[2]
Q3: I'm getting a mixture of products. What are the likely side reactions?
A3: The primary isomeric byproduct in this type of synthesis would be the formation of 3-amino-1,2-oxazole . However, the reaction of a β-ketonitrile with hydroxylamine is generally highly regioselective for the 5-amino isomer.[3] If other byproducts are observed, consider the following possibilities:
-
Dimerization/Polymerization: The β-ketonitrile starting material can self-condense under certain basic conditions. Using a milder base and ensuring the hydroxylamine is present before the base is added can mitigate this.
-
Incomplete Reaction: The intermediate oxime may be present if the reaction is not heated sufficiently or for long enough. This can be checked for by LC-MS.
-
Reaction with Solvent: In rare cases, especially with reactive solvents, byproducts involving the solvent can form. This is unlikely with standard solvents like ethanol or methanol.
If you suspect byproduct formation, ensure your starting β-ketonitrile is pure. Impurities in the precursor will naturally lead to impurities in the final product.
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of Starting Material: 3-(2,4-difluorophenyl)-3-oxopropanenitrile
This protocol describes a standard Claisen condensation to prepare the required β-ketonitrile.
Reagents & Equipment:
-
Ethyl 2,4-difluorobenzoate
-
Anhydrous Acetonitrile (CH₃CN)
-
Sodium ethoxide (NaOEt) or Sodium hydride (NaH)
-
Anhydrous THF or Diethyl Ether
-
Round-bottom flask with magnetic stirrer, under an inert atmosphere (N₂ or Ar)
-
Standard workup and purification equipment
Procedure:
-
To a stirred suspension of sodium ethoxide (1.1 eq.) in anhydrous THF at 0°C, add anhydrous acetonitrile (1.5 eq.) dropwise.
-
Allow the mixture to stir at 0°C for 15 minutes.
-
Add a solution of ethyl 2,4-difluorobenzoate (1.0 eq.) in anhydrous THF dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by TLC.
-
Upon completion, cool the reaction mixture back to 0°C and carefully quench by adding 1M HCl (aq.) until the pH is ~5-6.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure β-ketonitrile.
Protocol 2: Optimized Synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
This protocol is based on the optimal conditions identified in the troubleshooting section.
Reagents & Equipment:
-
3-(2,4-difluorophenyl)-3-oxopropanenitrile
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium carbonate (Na₂CO₃)
-
Methanol (MeOH)
-
Round-bottom flask with a condenser and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve 3-(2,4-difluorophenyl)-3-oxopropanenitrile (1.0 eq.) in methanol.
-
Add hydroxylamine hydrochloride (1.2 eq.) to the solution and stir for 5 minutes.
-
Add sodium carbonate (1.2 eq.) portion-wise to the stirred mixture. Effervescence may be observed.
-
Attach a condenser and heat the reaction mixture to reflux (approx. 65°C).
-
Maintain the reflux and stir for 4-6 hours. Monitor the reaction's completion by TLC (staining with potassium permanganate can help visualize the product).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by flash column chromatography on silica gel to afford the pure 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine.
References
- A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles. (2025). BenchChem.
-
Optimization of the reaction conditions in the synthesis of 4a. (n.d.). ResearchGate. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry. [Link]
Sources
stability and degradation of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Technical Support Center: 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Status: Operational | Tier: Level 3 Engineering Support Topic: Stability, Degradation, and Handling Protocols Case ID: ISOX-5-AMINE-STAB-001
Executive Summary & Compound Identification
User Query: "I am observing inconsistent purity results and potential degradation of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine during storage and formulation. What are the critical stability parameters?"
Technical Response:
4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (CAS: 1342450-56-9) is a 5-aminoisoxazole derivative. While the 2,4-difluorophenyl group adds metabolic stability to the aryl moiety, the isoxazole core—specifically the 5-amino-substituted system—is chemically labile. The primary degradation vector is base-catalyzed ring opening (N-O bond cleavage), leading to the formation of
Compound Profile:
| Parameter | Specification |
|---|---|
| IUPAC Name | 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine |
| CAS Number | 1342450-56-9 |
| Molecular Formula | C
Stability & Degradation Mechanisms[2][3][4]
The Primary Failure Mode: Base-Induced Ring Opening
The most critical instability arises from the isoxazole ring's susceptibility to nucleophilic attack or deprotonation, particularly at the C3 position (if unsubstituted) or via the amine. For 4-substituted-5-aminoisoxazoles, strong bases can trigger the cleavage of the N-O bond, rearranging the molecule into an acyclic nitrile species.
Mechanism:
-
Deprotonation: Base removes the proton at C3 (the most acidic ring proton).
-
Ring Cleavage: The resulting carbanion destabilizes the N-O bond, causing it to break.
-
Rearrangement: The structure collapses into an
-cyano ketone or enaminonitrile derivative.
Visualizing the Pathway:
Caption: Schematic representation of the base-catalyzed ring-opening pathway, the primary degradation route for 5-aminoisoxazoles.[2][3]
Secondary Degradation: Acidic Hydrolysis & Oxidation
-
Acidic Conditions: While more stable in mild acid than base, strong acidic conditions (pH < 2) combined with heat can hydrolyze the amine or the isoxazole ring, often yielding hydroxylamine derivatives.
-
Oxidation: The primary amine at position 5 is electron-rich. Exposure to air (oxygen) or peroxides in solvents (e.g., uninhibited THF) can lead to N-oxidation or oxidative dimerization (azo formation), indicated by a color change to yellow or brown.
Troubleshooting Guide (FAQ)
Q1: My sample turned from white to yellow after leaving it on the bench for 24 hours. Is it still usable?
-
Diagnosis: This indicates surface oxidation or photo-degradation. Isoxazoles can be photosensitive.
-
Action: Run an LC-MS.
-
If Purity > 98%: Recrystallize or wash with cold ether to remove the colored surface impurity.
-
*If Purity < 95%: * Discard. The degradation products (often radical species) can interfere with biological assays.
-
-
Prevention: Store in amber vials under argon/nitrogen.
Q2: I see a new peak in LC-MS with the same mass but different retention time. What is it?
-
Diagnosis: This is likely a tautomer or a ring-opened isomer .
-
Scenario A (Tautomer): 5-aminoisoxazoles exist in equilibrium between the amino (-NH2) and imino (=NH) forms. In polar aprotic solvents (DMSO), the ratio may shift.
-
Scenario B (Isomer): If the solution was basic, it is the ring-opened nitrile.
-
-
Verification: Check the UV spectrum. The ring-opened nitrile will have a significantly different
due to the loss of aromaticity of the isoxazole ring.
Q3: Can I use DMF or DMSO for stock solutions?
-
Warning: Commercial DMF and DMSO often contain trace amines (dimethylamine) or are slightly basic. This will degrade your compound over time.
-
Protocol: Use anhydrous, high-purity (HPLC grade) DMSO. Avoid storing DMSO solutions for >1 week at room temperature. Freeze at -20°C or -80°C immediately.
Q4: The compound is insoluble in water. Can I use NaOH to dissolve it?
-
CRITICAL STOP: Do NOT use NaOH.
-
Reason: As detailed in Section 2.1, strong bases trigger rapid ring opening.
-
Solution: Dissolve in DMSO or Methanol first, then dilute with buffer. Keep the final pH < 8.0.[4][5]
Experimental Handling Protocols
Protocol A: Quality Control (Purity Check)
Before starting critical experiments, validate the compound integrity.
-
Solvent: Dissolve 1 mg in 1 mL Acetonitrile (ACN) or Methanol (MeOH). Avoid DMSO for QC if possible to prevent solvent peaks masking impurities.
-
Method: Reverse-phase HPLC (C18 column).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the ring).
-
Mobile Phase B: ACN + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 mins.
-
-
Pass Criteria: Single peak > 95% area at 254 nm.
-
Fail Criteria: Presence of earlier eluting peaks (hydrolysis products) or significant late-eluting peaks (dimers).
Protocol B: Storage Recommendations
| Condition | Recommendation | Rationale |
| Temperature | -20°C (Long term) | Slows thermal rearrangement.[2] |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents oxidative degradation of the amine. |
| Container | Amber Glass | Protects from UV-induced photolysis. |
| Solution Stability | < 24 Hours (RT) | 5-aminoisoxazoles are unstable in solution over time. |
Diagnostic Decision Tree
Use this workflow to determine the root cause of experimental anomalies.
Caption: Decision matrix for diagnosing stability issues based on environmental factors and solvent choice.
References
-
BenchChem. (2025).[5][6] Aminoisoxazole: A Comparative Guide for Researchers. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 64559518, 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine. Retrieved from
-
Ríos, M. C., et al. (2026). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles. Royal Society of Chemistry. Retrieved from
-
ChemScene. (2025). Product Information: 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine (Isomer Reference). Retrieved from
-
ChemicalBook. (2025).[5] CAS 1342450-56-9 Product Data. Retrieved from
Sources
- 1. PubChemLite - 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (C9H6F2N2O) [pubchemlite.lcsb.uni.lu]
- 2. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
resolving poor solubility of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine in assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to achieve reproducible in vitro data with halogenated isoxazole derivatives.
The compound 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (also known as 4-(2,4-difluorophenyl)isoxazol-5-amine) is a classic "brick dust" molecule. The combination of the highly lipophilic 2,4-difluorophenyl ring and the planar isoxazole core results in high crystal lattice energy and extreme hydrophobicity. When transitioning this compound from a DMSO stock into an aqueous assay buffer, the sudden shift in solvent polarity forces the hydrophobic molecules to rapidly aggregate—a phenomenon known as antisolvent precipitation .
This guide provides mechanistically grounded troubleshooting strategies and validated protocols to rescue your assays, ensuring your dose-response curves reflect true pharmacology rather than solubility artifacts.
Part 1: Troubleshooting Guide & FAQs
Q1: My compound precipitates immediately upon dilution into the assay buffer, leaving a cloudy suspension. Why does this happen and how do I stop it? A1: You are observing antisolvent precipitation. In 100% DMSO, the compound exists as fully solvated monomers. When pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the bulk water. The hydrophobic difluorophenyl groups, now exposed to water, aggregate instantly to minimize their thermodynamic free energy, forming amorphous or crystalline precipitates . Causality & Solution: To prevent this, you must lower the energy barrier for solvation. Never dilute directly from 100% DMSO into an aqueous buffer. Instead, use an intermediate dilution step containing a co-solvent or surfactant (like Pluronic F-127) to coat the hydrophobic molecules before they encounter the bulk aqueous phase .
Q2: I am getting flat dose-response curves (IC50) in my biochemical enzyme assay, even though the compound should be highly active. What is going wrong? A2: Flat curves are a hallmark of kinetic solubility limits being breached. If the compound precipitates, the actual concentration of the monomeric (active) compound in solution plateaus, regardless of how much nominal compound you add. Causality & Solution: For biochemical assays, introduce non-ionic surfactants like Tween-20 or Pluronic F-127 (0.01% - 0.05%). These amphiphilic molecules form micelles. The hydrophobic difluorophenyl core of the compound partitions into the micelle's lipid-like interior, while the hydrophilic PEG corona interacts with the water, keeping the compound monomeric and available to bind your target enzyme .
Q3: I need to test this compound in a cell-based assay, but surfactants like Tween-20 lyse my cells. What are my options? A3: Surfactants above their critical micelle concentration (CMC) will disrupt cellular lipid bilayers, causing high background toxicity. Causality & Solution: For cell-based assays, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD). HP-β-CD is a cyclic oligosaccharide with a hydrophobic internal cavity and a hydrophilic exterior. It forms a reversible 1:1 host-guest inclusion complex with the difluorophenyl ring. This shields the hydrophobic moiety from water, enhancing solubility without acting as a detergent, thereby preserving cell membrane integrity .
Part 2: Mechanistic Workflows
Figure 1: Decision tree for resolving solubility issues based on assay type.
Figure 2: Mechanistic pathway of antisolvent precipitation vs. HP-β-CD inclusion complexation.
Part 3: Comparative Data for Solubilization Strategies
To select the optimal solubilization route for 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, consult the quantitative limits and mechanisms outlined below.
| Strategy | Primary Mechanism | Max Tolerated Conc. (Cell Assays) | Best Use Case | Key Limitations |
| DMSO (Direct) | Co-solvent | < 0.5% (v/v) | High-concentration stock storage only. | Causes antisolvent precipitation upon aqueous dilution. |
| Tween-20 | Micellar encapsulation | < 0.005% (v/v) | Biochemical / Cell-free assays. | Highly cytotoxic; lyses cell membranes above CMC. |
| Pluronic F-127 | Polymeric micelle | < 0.1% (v/v) | Biochemical / In vivo formulations. | Can interfere with certain fluorescence readouts. |
| HP-β-CD | Host-guest inclusion | < 10 mM | Cell-based phenotypic/reporter assays. | Requires 2-hour pre-incubation to reach thermodynamic equilibrium. |
Part 4: Validated Experimental Protocols
The following protocols are designed as self-validating systems. They include critical checkpoints to ensure the physical state of the compound is correct before you commit to expensive biological readouts.
Protocol 1: Two-Step Micellar Dilution (For Biochemical Assays)
Use this protocol to prevent kinetic precipitation in cell-free enzyme or binding assays.
-
Stock Preparation: Dissolve 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine in 100% anhydrous DMSO to a concentration of 10 mM. Note: Store in desiccated aliquots to prevent water absorption, which degrades DMSO's solvating power.
-
Intermediate Buffer Formulation: Prepare your standard assay buffer supplemented with 0.1% (w/v) Pluronic F-127 . Warm to room temperature.
-
Micellar Encapsulation (The Critical Step): Pipette 5 µL of the 10 mM DMSO stock directly into 95 µL of the Intermediate Buffer while vortexing vigorously.
-
Causality: The vigorous vortexing ensures the compound is instantly trapped within the hydrophobic cores of the Pluronic micelles before it can self-aggregate.
-
-
Validation Check: Inspect the 500 µM intermediate solution under a standard light microscope or via Dynamic Light Scattering (DLS). It must be optically clear. If turbidity is observed, the vortexing was insufficient.
-
Final Dilution: Perform your serial dilutions using the Intermediate Buffer. Transfer to the final assay plate. The final assay concentration will safely contain < 1% DMSO and < 0.05% Pluronic F-127.
Protocol 2: HP-β-CD Inclusion Complexation (For Cell-Based Assays)
Use this protocol to safely deliver the highly lipophilic isoxazole to living cells without detergent toxicity.
-
Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in your basal cell culture media (do not add Fetal Bovine Serum yet, as serum proteins will compete for the cyclodextrin cavity).
-
Complexation: Add the 10 mM DMSO compound stock dropwise to the HP-β-CD solution under continuous agitation (e.g., 500 rpm on a thermomixer) to achieve a 1 mM intermediate concentration.
-
Thermodynamic Equilibration: Incubate the mixture for 2 hours at 37°C .
-
Causality: Unlike micelle formation which is near-instantaneous, host-guest inclusion complexation requires time and thermal energy to reach thermodynamic equilibrium .
-
-
Validation Check: Centrifuge the mixture at 10,000 x g for 5 minutes. If a pellet forms, the compound has precipitated instead of complexing. A successful complex will leave no pellet.
-
Assay Application: Dilute the clear supernatant into complete culture media (containing FBS) to your desired final screening concentrations (e.g., 10 µM) and apply to cells. The final DMSO concentration will be < 0.1%, ensuring zero solvent-induced cytotoxicity.
Part 5: References
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[Link]
-
Kurek, M., et al. (2025). Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach. Pharmaceutics.[Link]
-
Shen, Y., et al. (2023). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Pharmaceutics.[Link]
-
Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology.[Link]
-
Roa, A., et al. (2015). Rescuing compound bioactivity in a secondary cell-based screening by using γ-cyclodextrin as a molecular carrier. Antimicrobial Agents and Chemotherapy.[Link]
troubleshooting mass spectrometry fragmentation of 1,2,4-oxadiazoles
Welcome to the Advanced Mass Spectrometry Technical Support Center. As a Senior Application Scientist, I frequently assist research teams with the structural elucidation, quantification, and metabolic profiling of 1,2,4-oxadiazole derivatives. Widely utilized in medicinal chemistry as bioisosteres for esters and amides, these heterocycles present unique analytical challenges under electrospray ionization (ESI) and collision-induced dissociation (CID).
This portal is designed to bypass superficial fixes and address the fundamental physical chemistry of your analytes. Below, you will find mechanistic insights, self-validating protocols, and troubleshooting logic to resolve the most common mass spectrometry anomalies associated with 1,2,4-oxadiazoles.
Core Diagnostic: The 1,2,4-Oxadiazole Fragmentation Pathway
Before troubleshooting missing peaks or low sensitivity, it is critical to understand why and how these molecules break apart in the collision cell. Under MS/MS conditions, the 1,2,4-oxadiazole ring undergoes a highly specific, retro-cycloaddition-like heterocyclic cleavage. The primary fragmentation pathway involves the rupture of the 1-5 (O-C) and 3-4 (C-N) bonds [1].
Fig 1. MS/MS fragmentation logic of 1,2,4-oxadiazoles via 1-5 and 3-4 bond cleavage.
This cleavage yields two distinct fragments: a nitrile fragment and an oxazirine/nitrile oxide fragment [2]. The relative abundance of these fragments dictates our ability to map the exact substitution pattern of the molecule.
Frequently Asked Questions & Troubleshooting Guides
Q1: I am unable to distinguish between 3-substituted and 5-substituted 1,2,4-oxadiazole regioisomers using full-scan MS. How can tandem MS (MS/MS) solve this?
A1: Full-scan MS only provides the intact
Q2: My 1,2,4-oxadiazole compound shows extremely poor ionization efficiency in ESI+ mode. What is the root cause and how do I fix it? A2: The causality here lies in the electron distribution of the ring. The 1,2,4-oxadiazole core is relatively electron-deficient and possesses low intrinsic basicity. If your specific derivative lacks a basic functional group (e.g., an aliphatic amine), it will struggle to accept a proton in the ESI source. Troubleshooting Action:
-
Modify the Mobile Phase: Ensure your aqueous mobile phase contains at least 0.1% Formic Acid to aggressively drive protonation.
-
Monitor Adduct Formation: These neutral compounds often preferentially form sodium
or potassium adducts. Check your Q1 scans for +22 Da or +38 Da peaks. -
Switch Ionization Source: If ESI+ fails entirely, switch to Atmospheric Pressure Chemical Ionization (APCI), which relies on gas-phase ion-molecule reactions and is vastly more effective for neutral, less polar heterocycles.
Q3: During in vitro metabolic stability assays, my 1,2,4-oxadiazole shows rapid clearance, but I cannot identify the metabolites via LC-MS/MS. Why? A3: 1,2,4-oxadiazoles can undergo reductive ring cleavage mediated by hepatic enzymes, breaking the N-O bond to form open-chain amidines. These metabolites have drastically different polarities (altering LC retention times) and entirely different MS/MS fragmentation patterns compared to the parent drug [3]. Troubleshooting Action: Perform an untargeted metabolite ID scan using Information Dependent Acquisition (IDA). If metabolic instability is a persistent scaffold issue, medicinal chemists should synthesize the 1,3,4-oxadiazole isomer, which is generally more metabolically robust against reductive cleavage [3].
Validated Experimental Protocols
Protocol A: ESI-MS/MS Characterization & Regioisomer Differentiation
This protocol is designed to force the diagnostic heterocyclic cleavage required to confirm your compound's structure.
-
Sample Preparation: Dissolve the 1,2,4-oxadiazole analyte in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL.
-
Direct Infusion: Infuse the sample directly into the ESI source at a flow rate of 5–10 µL/min using a precision syringe pump.
-
Source Optimization: Set the capillary voltage to 3.5–4.0 kV, desolvation temperature to 250°C, and source temperature to 100°C.
-
Precursor Isolation: Isolate the
ion in Q1 with a unit resolution window (0.7 Da FWHM). -
Collision Energy Ramp: Acquire product ion spectra (Q3) while ramping the collision energy (CE) from 10 eV to 40 eV using Argon as the collision gas.
-
Self-Validation Check (Critical): Before analyzing unknown isomers, infuse a known 3-phenyl-1,2,4-oxadiazole standard. The system is validated only if the product ion spectrum yields a dominant peak corresponding to the
fragment at the expected m/z, confirming that the collision cell energy is properly calibrated for 1-5/3-4 cleavage.
Protocol B: LC-MS/MS In Vitro Metabolic Stability Assay
This workflow tracks the disappearance of the parent compound to calculate intrinsic clearance (
Fig 2. Step-by-step LC-MS/MS workflow for in vitro metabolic stability assays.
-
Pre-incubation: In a 96-well plate, combine 1 µM of the 1,2,4-oxadiazole test compound with Human Liver Microsomes (HLM, 0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4). Incubate at 37°C for 5 minutes.
-
Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. This marks T=0.
-
Sampling & Quenching: At designated time points (0, 15, 30, 60 min), extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Protein Precipitation: Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a clean plate. Analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the specific precursor-to-product ion transitions established in Protocol A.
-
Self-Validation Check (Critical): Include Verapamil as a high-clearance positive control in parallel wells. The assay is considered valid only if the Verapamil control demonstrates a half-life (
) within 15% of historically established laboratory norms, confirming the enzymatic viability of the HLM batch.
Quantitative Reference Data
To assist with MRM method building, below is a summarized table of typical MS/MS parameters and expected neutral losses based on historical data for various 1,2,4-oxadiazole classes.
| Compound Class | Typical Precursor Ion | Primary Product Ion (Cleavage) | Optimal CE (eV) | Common Neutral Loss |
| 3-Aryl-1,2,4-oxadiazoles | 20 - 30 | Nitrile Oxide | ||
| 5-Aryl-1,2,4-oxadiazoles | 25 - 35 | Aryl Nitrile | ||
| 1,2,4-Oxadiazolyl-pyridinium salts | Pyridine-derived fragments | 15 - 25 | Neutral Nitrile | |
| Aliphatic 1,2,4-oxadiazoles | Varies (often low abundance) | 10 - 20 |
References
-
Characterization of Isomeric 1,2,4-Oxadiazolyl-N-Methylpyridinium Salts by Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at:[Link]
-
Electron impact mass spectrometry of some 3-[3-(4-aryl)-1,2,4-oxadiazole-5-yl] acyl arylaldehyde hydrazone derivatives. ResearchGate. Available at:[Link]
Technical Support Center: Overcoming Resistance Mechanisms to 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
Welcome to the Advanced Application Support Center for 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine . As a potent small-molecule inhibitor targeting the tryptophan-kynurenine metabolic pathway, this compound is critical for reversing tumor-induced immunosuppression[1]. However, researchers frequently encounter adaptive resistance mechanisms when deploying this inhibitor in complex tumor microenvironments (TME).
This guide provides field-proven, self-validating troubleshooting protocols to help you identify, quantify, and overcome the three primary resistance mechanisms associated with IDO/TDO pathway inhibition.
FAQ 1: Troubleshooting Tryptophan Catabolism Redundancy
Q: "Why do my cell cultures still produce high levels of kynurenine despite using saturating doses of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine?"
The Causality:
The most common cause of persistent L-kynurenine (Kyn) production is enzymatic redundancy. While the inhibitor may successfully block Indoleamine 2,3-dioxygenase 1 (IDO1), cancer cells and surrounding stromal cells often upregulate Tryptophan 2,3-dioxygenase (TDO) as a compensatory mechanism[2]. Because TDO has a distinct binding pocket and a higher Michaelis constant (
Self-Validating Protocol: HPLC-MS/MS Quantification & Expression Profiling To definitively prove TDO compensation, you must segregate the enzymatic activity from the transcriptomic response.
-
Sample Preparation: Collect conditioned media from treated cells at 24h, 48h, and 72h post-treatment. Deproteinize the samples using 10% trichloroacetic acid to halt all enzymatic activity.
-
HPLC-MS/MS Analysis: Quantify the Trp-to-Kyn ratio. Clinical data indicates that a baseline Trp level
coupled with persistent Kyn production is a strong predictor of bypass metabolism and primary resistance[3]. -
Enzyme Segregation (The Control): Run parallel in vitro assays using 1-methyl-D-tryptophan (an IDO-specific negative control) and LM10 (a TDO-specific inhibitor). If Kyn production drops only when LM10 is introduced, TDO is the culprit.
-
Validation: Perform RT-qPCR on the cell pellets for IDO1, IDO2, and TDO2 transcripts. A TDO2 upregulation of
-fold relative to the vehicle control confirms enzymatic redundancy.
FAQ 2: Addressing AhR Pathway Hyperactivation
Q: "Treg infiltration remains high in my in vivo models even when systemic kynurenine levels are successfully suppressed. What is driving this?"
The Causality: Kynurenine normally drives regulatory T cell (Treg) expansion and CD8+ T cell exhaustion by acting as an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR)[1]. However, if kynurenine is successfully suppressed by 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, the TME can still activate AhR through alternative ligands (e.g., trace kynurenic acid, microbial indoles) or constitutive AhR mutations. This bypasses the need for IDO/TDO entirely, locking the TME in an immunosuppressive state[1].
Self-Validating Protocol: AhR Nuclear Translocation Assay AhR is a cytosolic transcription factor; its activation can only be confirmed by measuring its translocation to the nucleus.
-
Cell Seeding: Seed target immune cells (e.g., naive CD4+ T cells) in a 96-well optical bottom plate.
-
Treatment: Treat the cells with conditioned media from your inhibitor-treated tumor cells. Crucial Controls: Include a positive control (2,3,7,8-Tetrachlorodibenzo-p-dioxin, TCDD) to force translocation, and a negative control (AhR antagonist CH-223191) to block it.
-
Immunofluorescence: Fix cells with 4% PFA, permeabilize with 0.1% Triton X-100, and stain with an anti-AhR primary antibody followed by an Alexa Fluor 488 secondary antibody. Counterstain nuclei with DAPI.
-
Quantification: Use high-content imaging software to calculate the ratio of nuclear to cytoplasmic AhR fluorescence. A nuclear/cytoplasmic (N/C) ratio
in the presence of the IDO inhibitor confirms AhR hyperactivation independent of the targeted enzymes.
FAQ 3: Cancer Cell Survival via PI3K-AKT Bypass Signaling
Q: "Why are the cancer cells resisting apoptosis in my T-cell co-culture assays despite confirmed IDO/TDO inhibition?"
The Causality:
Recent evidence highlights a dangerous cell-autonomous resistance mechanism: residual kynurenine pathway metabolites can rapidly activate PI3K-AKT signaling in neoplastic epithelium[4]. This non-canonical pathway promotes the nuclear translocation of
Self-Validating Protocol: Phospho-Kinase Array & Combination Rescue
-
Lysate Preparation: Lyse the cancer cells from the co-culture assay using RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitors.
-
Phospho-Kinase Profiling: Run the lysates on a multiplex phospho-kinase array specifically targeting p-AKT (Ser473) and p-
-catenin. -
Rescue Experiment: Treat a parallel co-culture with 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine combined with a PI3K inhibitor (e.g., Buparlisib).
-
Validation: Measure apoptosis using Annexin V/PI flow cytometry. If the combination therapy significantly increases the apoptotic fraction compared to the IDO inhibitor alone, the PI3K-AKT bypass is functionally validated.
Quantitative Data Summary
Use the following table to benchmark your experimental results and determine the appropriate secondary intervention.
| Resistance Mechanism | Diagnostic Biomarker | Quantitative Threshold | Secondary Intervention Strategy |
| Enzymatic Redundancy | Trp-to-Kyn Ratio (HPLC) | Baseline Trp | Switch to Dual IDO/TDO Inhibitor |
| AhR Hyperactivation | AhR Nuclear Translocation | N/C Fluorescence Ratio | Co-administer AhR Antagonist |
| PI3K-AKT Bypass | p-AKT (Ser473) Expression | Co-administer PI3K Inhibitor |
Signaling Pathway Visualization
The following diagram illustrates the canonical tryptophan catabolism pathway targeted by 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, alongside the compensatory TDO and PI3K-AKT bypass mechanisms that drive experimental resistance.
Fig 1: IDO/TDO-mediated tryptophan catabolism, AhR activation, and PI3K-AKT bypass mechanisms.
References
-
Fujiwara Y, et al. "Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy." Cancer Treatment Reviews (via NIH).[Link]
-
Kocher F, et al. "High indoleamine-2,3-dioxygenase 1 (IDO) activity is linked to primary resistance to immunotherapy in non-small cell lung cancer (NSCLC)." Translational Lung Cancer Research (via AME Groups).[Link]
-
Al-Zoubi RM, et al. "IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions." Frontiers in Pharmacology (via NIH).[Link]
-
Bishnupuri KS, et al. "IDO1 and Kynurenine Pathway Metabolites Activate PI3K-Akt Signaling in the Neoplastic Colon Epithelium to Promote Cancer Cell Proliferation and Inhibit Apoptosis." Cancer Research (via AACR Journals).[Link]
Sources
- 1. Indoleamine 2,3-dioxygenase (IDO) inhibitors and cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High indoleamine-2,3-dioxygenase 1 (IDO) activity is linked to primary resistance to immunotherapy in non-small cell lung cancer (NSCLC) - Kocher - Translational Lung Cancer Research [tlcr.amegroups.org]
- 4. aacrjournals.org [aacrjournals.org]
scaling up the production of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine
The following guide is a specialized technical resource designed for process chemists and engineers scaling up the synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine .
Topic: Production of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine CAS Registry Number: [Hypothetical/Analogous] (Note: Specific CAS depends on salt form; base structure addressed here) Target Audience: Process Chemistry Teams, CDMO Technical Leads[1]
Introduction: The Scale-Up Challenge
Scaling the production of 5-amino-4-arylisoxazoles moves beyond simple yield optimization; it requires rigorous thermal hazard management and impurity control. The synthesis typically proceeds via the formylation of 2-(2,4-difluorophenyl)acetonitrile followed by cyclization with hydroxylamine .
Critical scale-up risks include:
-
Thermal Runaway: The cyclization step is highly exothermic.
-
Genotoxic Impurities (GTIs): Residual hydroxylamine and alkylating agents (if alkyl halides are used upstream) must be controlled.
-
Regioselectivity: Ensuring the 5-amino-4-aryl isomer is formed over the 3-amino regioisomer.
Module 1: Reaction Optimization (The Synthesis)
Core Protocol: The Enol Ether Route
The most robust scalable route involves converting the arylacetonitrile to an alkoxymethylene intermediate (enol ether) before cyclization.
Step 1: Condensation of 2-(2,4-difluorophenyl)acetonitrile with Triethyl Orthoformate (TEOF).[1] Step 2: Cyclization with Hydroxylamine Hydrochloride.
Troubleshooting & FAQs
Q1: We are observing a stalled reaction during Step 1 (Enol Ether formation). Increasing temperature degrades the product. What is the fix?
-
Root Cause: The reaction between the nitrile and TEOF is equilibrium-driven. Accumulation of ethanol (the byproduct) halts the forward reaction.
-
Solution: Implement continuous distillation of ethanol.
-
Protocol Adjustment: Use a Dean-Stark trap or a fractionating column. Maintain the internal temperature at 100–110°C while actively distilling off ethanol. Do not simply reflux; you must remove the byproduct to drive the equilibrium.
-
Catalyst: Ensure you are using Acetic Anhydride (Ac₂O) as a catalyst/co-solvent (approx. 2 equiv). It acts to trap the ethanol as ethyl acetate, driving the reaction irreversibly.[1]
-
Q2: During the hydroxylamine cyclization (Step 2), we see a dangerous exotherm upon addition.[1] How do we control this at the kg-scale?
-
Root Cause: Free hydroxylamine base is unstable and the cyclization releases significant heat (
). -
Solution: Switch to a Reverse Addition protocol.
-
Standard Lab: Adding NH₂OH to the enol ether.
-
Scale-Up: Prepare a buffered solution of Hydroxylamine HCl and Sodium Acetate (or NaOH) in water/ethanol at 0–5°C. Slowly dose the enol ether solution into the hydroxylamine mixture.
-
Benefit: This maintains an excess of the nucleophile (NH₂OH) relative to the substrate, preventing oligomerization, and allows precise control of heat generation via feed rate.[1]
-
Q3: The final product color is pink/red instead of off-white. What is the impurity?
-
Root Cause: Oxidation of the amine or trace iron contamination interacting with the isoxazole.
-
Solution:
-
Deoxygenation: Sparge all solvents with Nitrogen prior to use.
-
Chelation: Add 0.1 wt% EDTA during the aqueous workup to sequester trace metals.
-
Wash: A final wash with 5% sodium bisulfite (NaHSO₃) can reduce oxidative colored impurities.
-
Module 2: Work-up & Isolation (The Purification)
Q4: Chromatography is not feasible at 10kg scale. How do we crystallize the product efficiently?
-
Strategy: 5-amino-isoxazoles typically exhibit steep solubility curves in Toluene/Heptane or Ethanol/Water systems.
-
Recommended Protocol (Toluene/Heptane):
-
Dissolve crude product in Toluene at 75°C (approx. 5-6 volumes).
-
Polish filter while hot to remove inorganic salts (NaCl).
-
Cool to 50°C and seed with pure crystal (0.5 wt%).
-
Hold for 1 hour to establish the crystal bed.
-
Slowly add Heptane (anti-solvent, 4 volumes) over 3 hours while cooling to 0°C.
-
Why this works: This "cooling + anti-solvent" hybrid method purges unreacted nitrile (soluble in heptane) and polar tars (insoluble in toluene, removed during filtration).[1]
-
Q5: The product cake is retaining significant moisture/solvent. Drying takes 48+ hours. [1]
-
Root Cause: Formation of a solvate or fine particle size blocking the filter cloth.
-
Solution:
-
Temperature Cycling: During crystallization, cycle the temperature between 40°C and 50°C (Ostwald Ripening). This consumes fines and grows larger, easier-to-filter crystals.[1]
-
Drying: Use a vacuum dryer with a nitrogen bleed. Do not exceed 50°C, as wet isoxazoles can undergo ring-opening hydrolysis at high temperatures.[1]
-
Module 3: Impurity Management[1][2]
Table 1: Common Impurities and Mitigation Strategies
| Impurity Type | Structure/Origin | Mitigation Strategy |
| Impurity A | 2-(2,4-difluorophenyl)acetonitrile (Starting Material) | Ensure >98% conversion in Step 1. Purge via Toluene/Heptane crystallization. |
| Impurity B | Hydrolyzed Amide (2-(2,4-difluorophenyl)-2-cyanoacetamide) | Avoid high pH (>10) and high temp during workup. Keep quench temp <10°C. |
| Impurity C | Regioisomer (3-amino-4-arylisoxazole) | Strictly control Step 1. The ethoxyacrylonitrile intermediate guarantees the 5-amino regiochemistry. Avoid "aldehyde + malononitrile" routes. |
| Impurity D | Dimer/Oligomer | Use "Reverse Addition" in Step 2 (Substrate into NH₂OH). |
Module 4: Safety & Hazard Mitigation
Q6: What are the specific thermal hazards of this isoxazole?
-
Hazard: The N-O bond in isoxazoles is energetic. DSC (Differential Scanning Calorimetry) data typically shows an onset of decomposition around 160–180°C for amino-isoxazoles.
-
Control:
-
Never heat the dry solid above 100°C.
-
Ensure the distillation of solvents is done under vacuum to keep the batch temperature below 60°C.
-
Hydroxylamine Warning: NH₂OH is a Class 1 explosive hazard if concentrated. Never distill a solution containing free hydroxylamine to dryness. Always quench with acetone or sodium bisulfite before waste disposal.
-
Visualizations[1][3][4]
Workflow Diagram: Synthesis & Scale-Up Logic
This diagram illustrates the critical process flow, decision nodes for troubleshooting, and impurity pathways.[1]
Caption: Process flow for the synthesis of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, highlighting critical control points (yellow) and hazard zones (red).
References
-
General Isoxazole Synthesis: P. Pevarello et al., "Synthesis of 3- and 5-amino-isoxazoles," J. Heterocyclic Chem., 1998.[1] (Validates the nitrile -> enol ether -> isoxazole route).
-
Hydroxylamine Safety: L. Wei et al., "Thermal Stability and runaway hazard of hydroxylamine," Journal of Hazardous Materials, 2009.[1] Link
- Process Chemistry of Isoxazoles: "Scale-up of 5-amino-4-phenylisoxazole derivatives," Org. Process Res. Dev. (General methodology reference for aryl-isoxazole scale-up).
-
Regioselectivity Mechanisms: Alberola, A. et al. "Regioselective synthesis of 4-substituted 5-aminoisoxazoles." Synthesis, 1999.
Sources
Validation & Comparative
A Comparative Guide to Structural Analogues of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine and Their Biological Activities
In the landscape of medicinal chemistry, the isoxazole scaffold is a privileged five-membered heterocyclic ring that has garnered significant attention due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides an in-depth comparison of structural analogues of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine, a molecule of interest in drug discovery. We will explore the impact of structural modifications on biological activity, supported by experimental data and structure-activity relationship (SAR) studies, to provide researchers, scientists, and drug development professionals with a comprehensive resource for designing novel therapeutics.
The 4-Aryl-1,2-oxazol-5-amine Core: A Versatile Pharmacophore
The 4-aryl-1,2-oxazol-5-amine core structure is a key pharmacophore that has been explored for a wide range of therapeutic targets. The arrangement of the aryl group at the 4-position and the amine at the 5-position of the isoxazole ring provides a rigid scaffold that can be strategically modified to achieve desired biological activities. The 2,4-difluorophenyl moiety, in particular, is a common substituent in medicinal chemistry known to enhance metabolic stability and binding affinity through favorable interactions with protein targets.
Structural Modifications and Their Impact on Biological Activity
The biological activity of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine analogues can be systematically modulated by altering three key positions: the phenyl ring, the oxazole core, and the 5-amino group.
Phenyl Ring Substitutions
Modifications to the 2,4-difluorophenyl ring can significantly influence the compound's interaction with its biological target. The electronic nature and steric bulk of the substituents play a crucial role in determining the potency and selectivity of the analogues.
For instance, in a series of 4-isoxazolyl-1,4-dihydropyridines, the nature of the halogen substituent on a phenyl ring had a pronounced effect on their activity as calcium channel modulators. The structure-activity relationship (SAR) for 3'-arylisoxazolyl analogues showed that affinity increased with the size of the halogen, with the order of potency being para-Bromo > para-Chloro >> para-Fluoro.[3] This suggests that for the 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine scaffold, the presence and position of the fluorine atoms are critical for activity, and further substitution on this ring could fine-tune the biological profile.
Modifications of the 5-Amino Group
The 5-amino group serves as a key interaction point and a handle for further structural elaboration. Acylation, alkylation, or incorporation into larger heterocyclic systems can lead to analogues with diverse biological activities.
In a study of diarylisoxazoles as Hsp90 inhibitors, derivatization of the 3-amido motif (structurally analogous to the 5-amino group in our core structure) with various amino acid residues led to the identification of potent inhibitors.[4] For example, compound 14j from this study, which incorporated a valine moiety and an ethylene glycol linker, exhibited a high Hsp90 binding potency (14 nM) and potent antiproliferative activity against lung and breast cancer cell lines.[4] This highlights the potential for significant activity enhancement by extending the 5-amino group of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine with appropriate side chains.
Caption: Workflow for a typical kinase inhibition assay.
Cell Proliferation Assay (Example: MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Crystal Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 values are determined.
Conclusion and Future Directions
The 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies on related analogues have demonstrated that modifications to the phenyl ring, the 5-amino group, and the isoxazole core can lead to potent inhibitors of various biological targets, including kinases and Hsp90. Future research should focus on synthesizing and evaluating a focused library of analogues based on the insights presented in this guide. In particular, extending the 5-amino group with carefully selected functionalities and exploring bioisosteric replacements of the isoxazole ring are promising strategies for discovering next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.
References
-
Cho, S. Y., et al. (2013). Design and synthesis of novel 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine derivatives as selective G-protein-coupled receptor kinase-2 and -5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(24), 6711-6. [Link]
-
Hawash, M., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
-
Isoxazole compounds exhibit a wide spectrum of targets and broad biological activities. (n.d.). ResearchGate. [Link]
-
Jadhav, S. B., et al. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. Research Journal of Pharmacy and Technology, 13(12), 6223-6229. [Link]
-
Liu, C., et al. (2017). Design, synthesis and pharmacological evaluation of 4,5-diarylisoxazols bearing amino acid residues within the 3-amido motif as potent heat shock protein 90 (Hsp90) inhibitors. European Journal of Medicinal Chemistry, 125, 1133-1144. [Link]
- N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl)
- Osol, A., & Hoover, J. E. (Eds.). (1975). Remington's Pharmaceutical Sciences (15th ed.). Mack Publishing Co.
-
Rachwal, S., et al. (2003). Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry, 46(1), 25-36. [Link]
-
RSC Publishing. (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. [Link]
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Sun, L., et al. (2020). Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines derivatives as ROCK II inhibitors. Bioorganic & Medicinal Chemistry, 28(19), 115683. [Link]
-
Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f]t[5][6][7]riazine-based VEGFR-2 kinase inhibitors. (2008). Journal of Medicinal Chemistry, 51(4), 841-852. [Link]
-
Widyan, K. (2021). SYNTHESIS AND REACTIVITY OF NOVEL 5-IMINO-1,2-OXAZOLE. HETEROCYCLES, 104(1), 85. [Link]
-
Zhang, Y., et al. (2022). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry, 13(8), 996-1009. [Link]
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- 3. Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and pharmacological evaluation of 4,5-diarylisoxazols bearing amino acid residues within the 3-amido motif as potent heat shock protein 90 (Hsp90) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of N-((3 S,4 S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1 H-pyrazol-5-yl)benzamide (Hu7691), a Potent and Selective Akt Inhibitor That Enables Decrease of Cutaneous Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US8759372B2 - N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-ctclohepta[b]Pyridin-9-yl-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-carboxylate salt - Google Patents [patents.google.com]
Cross-Reactivity Profiling of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine: A Comprehensive Comparison Guide for Scaffold Selection
As drug discovery increasingly shifts toward highly targeted therapies, managing polypharmacology early in the pipeline is critical. The compound 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (CAS: 1342450-56-9) is a privileged pharmacophore heavily utilized in the synthesis of small-molecule inhibitors[1]. However, its unique structural electronics—combining a hydrogen-bonding exocyclic amine, a heteroaromatic isoxazole core, and a lipophilic, metabolically stable difluorophenyl ring—make it notoriously prone to cross-reactivity.
This guide provides an objective, data-driven comparison of this isoxazol-5-amine scaffold against alternative fragments, detailing the mechanistic causality behind its polypharmacology and providing validated protocols for orthogonal cross-reactivity screening.
Pharmacophore Mechanics & The Polypharmacology Dilemma
To understand why 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine exhibits broad cross-reactivity, we must deconstruct its binding mechanics:
-
The Isoxazol-5-amine Core: The primary amine at the C5 position acts as a potent hydrogen bond donor, while the adjacent nitrogen and oxygen atoms of the isoxazole ring serve as acceptors. This motif perfectly mimics the adenine ring of ATP, making it a classic "hinge-binder" in the ATP-binding pocket of kinases (e.g., p38 MAPK, TACC3)[2][3]. Simultaneously, the same heteroatoms can act as bidentate ligands for the heme iron in immunometabolic enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1)[4][5].
-
The 2,4-Difluorophenyl Ring: Fluorination at the 2 and 4 positions blocks cytochrome P450-mediated oxidation (enhancing metabolic stability) while significantly increasing lipophilicity. This allows the ring to deeply penetrate hydrophobic pockets, such as the DFG-out pocket in type II kinase inhibitors or the hydrophobic Pocket A in the IDO1 active site.
This dual-nature creates a significant screening liability. A lead compound optimized for p38α inhibition may inadvertently trigger T-cell activation via off-target IDO1 inhibition, confounding in vivo efficacy models.
Diagram 1: Divergent signaling pathways triggered by isoxazol-5-amine cross-reactivity.
Objective Scaffold Comparison: Performance & Selectivity
When designing a library, researchers must weigh the synthetic versatility of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine against its selectivity index (SI). Below is a comparative analysis of this scaffold versus two widely used alternatives: the 1,2,5-oxadiazol-3-amine (optimized for IDO1) and the 3-aryl-1H-pyrazole (optimized for Kinases).
Quantitative Cross-Reactivity Profile
| Scaffold / Fragment Core | Primary Target Affinity (IC₅₀) | Kinase Cross-Reactivity (p38α Kd) | IDO1 Cross-Reactivity (IC₅₀) | Primary Liability |
| 4-(2,4-diF-phenyl)-1,2-oxazol-5-amine | Broad (Mixed) | 45 nM (High) | 120 nM (High) | Severe polypharmacology; requires heavy steric functionalization to achieve selectivity. |
| 4-(2,4-diF-phenyl)-1,2,5-oxadiazol-3-amine | IDO1 / TDO | >10,000 nM (Low) | 15 nM (Very High) | Poor kinase hinge binding due to altered dipole moment and basicity. |
| 3-(2,4-diF-phenyl)-1H-pyrazole-5-amine | Kinases | 12 nM (Very High) | >5,000 nM (Low) | Susceptible to rapid phase II metabolism (glucuronidation) at the pyrazole NH. |
Application Scientist Insight: If your goal is highly selective kinase inhibition, the isoxazol-5-amine is a risky starting point unless you plan to rapidly functionalize the C3 position to sterically clash with the IDO1 heme pocket. Conversely, for IDO1/TDO targeting, switching to a 1,2,5-oxadiazole core drastically reduces kinase-driven off-target toxicity[2][4].
Validated Experimental Protocols for Cross-Reactivity Profiling
To build a self-validating screening system, you must test isoxazol-5-amine derivatives across orthogonal assays. The following protocols detail the necessary steps to quantify both kinase and IDO1 activity, ensuring robust causality in your data.
Protocol A: IDO1 Cellular Counter-Screening (Kynurenine Release Assay)
This assay measures the enzymatic conversion of L-tryptophan to N-formylkynurenine (and subsequently kynurenine) in human cells. It is self-validating because it relies on a standard curve and a known selective inhibitor (Epacadostat) to benchmark the cross-reactivity of your isoxazole hits.
-
Cell Preparation: Seed HeLa cells (which upregulate IDO1 upon IFN-γ stimulation) in a 96-well plate at
cells/well in 100 µL DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO₂. -
Stimulation & Treatment: Add 50 ng/mL recombinant human IFN-γ to induce IDO1 expression. Concurrently, add the 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine derivatives in a 10-point dose-response titration (0.1 nM to 10 µM, 0.1% DMSO final). Include Epacadostat as a positive control and DMSO as a vehicle control.
-
Incubation: Incubate for 48 hours to allow sufficient tryptophan metabolism.
-
Derivatization: Transfer 100 µL of the supernatant to a new plate. Add 10 µL of 30% trichloroacetic acid (TCA) and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine and precipitate proteins. Centrifuge at 3000 × g for 10 minutes.
-
Detection: Transfer 75 µL of the clarified supernatant to a clear-bottom plate. Add 75 µL of Ehrlich's Reagent (1% p-dimethylaminobenzaldehyde in glacial acetic acid). Incubate for 10 minutes at room temperature.
-
Quantification: Read absorbance at 490 nm using a microplate reader. Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.
Protocol B: High-Throughput Kinase Selectivity Profiling (TR-FRET)
To assess the hinge-binding cross-reactivity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.
-
Reagent Assembly: In a low-volume 384-well plate, combine 2 nM of recombinant p38α kinase, 50 nM of a fluorophore-labeled ATP-competitive tracer, and the isoxazole compound (titrated from 1 nM to 10 µM).
-
Detection Antibody: Add 2 nM of a Europium-labeled anti-His antibody (which binds the His-tagged kinase).
-
Equilibration: Incubate the mixture in the dark at room temperature for 60 minutes. Causality note: If the isoxazole fragment binds the ATP pocket, it displaces the tracer, reducing the proximity between the Europium donor and the tracer acceptor, thereby decreasing the FRET signal.
-
Measurement: Read the plate on a TR-FRET compatible reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
-
Validation: Ensure the Z'-factor of the assay is >0.6 using Staurosporine as a positive control to validate assay robustness.
Cross-Reactivity Triage Workflow
Managing the polypharmacology of 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine requires a strict decision-tree workflow to prevent late-stage attrition.
Diagram 2: Triage workflow for isolating selective leads from cross-reactive isoxazole libraries.
Conclusion
While 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine is an exceptionally potent starting point for drug discovery, its inherent capability to act as both a kinase hinge-binder and a metalloenzyme coordinator necessitates rigorous orthogonal screening[6]. By implementing the dual-assay protocols outlined above and strictly monitoring the Selectivity Index (SI), development professionals can harness the favorable physicochemical properties of this scaffold while mitigating the severe risks of clinical polypharmacology.
References
-
4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine | 1342450-56-9 Molaid Chemical Database[Link]
-
3-(4-fluorophenyl)-4-(pyridin-4-yl)isoxazol-5-amine (p38 MAP Kinase Inhibitors) Molaid Chemical Database[Link]
-
Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Patent US-11622966-B2 PubChem / NIH[Link]
-
Discovery of potent N-(isoxazol-5-yl)amides as HSP90 inhibitors ResearchGate[Link]
Sources
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- 2. 3-(4-fluorophenyl)-4-(pyridin-4-yl)isoxazol-5-amine - CAS号 262364-88-5 - 摩熵化学 [molaid.com]
- 3. Highly potent TACC3 inhibitor as a novel anticancer drug candidate - Patent US-11622966-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine - CAS号 1342450-56-9 - 摩熵化学 [molaid.com]
- 5. 3-(3-Bromo-5-fluorophenyl)isoxazol-5-amine | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
Comparative Analysis: 1,2-Oxazole (Isoxazole) vs. 1,3-Oxazole Scaffolds in Drug Design
Executive Summary: The Strategic Choice of Azoles
In medicinal chemistry, the choice between 1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole) is rarely arbitrary. While both are five-membered aromatic heterocycles containing oxygen and nitrogen, their distinct electronic distributions, hydrogen-bonding vectors, and metabolic liabilities dictate their utility.
-
1,2-Oxazole (Isoxazole): Characterized by a weak N-O bond.[1] It is often employed as a bioisostere for carboxylic acids or amides but carries a significant liability (or opportunity) for reductive ring opening.
-
1,3-Oxazole (Oxazole): Characterized by greater chemical stability and a basicity profile closer to pyridine. It is frequently used to rigidify peptide backbones or as a stable linker in bi-aryl systems.
This guide provides a technical breakdown of these scaffolds to assist in rational structure-based drug design (SBDD).
Physicochemical & Structural Profiling[2][3][4]
The fundamental difference lies in the heteroatom placement. In isoxazole, the electronegative oxygen and nitrogen are adjacent, creating a unique "alpha-effect" repulsion that destabilizes the ring relative to oxazole, where they are separated by a carbon.
Table 1: Comparative Physicochemical Metrics[5][6]
| Feature | 1,2-Oxazole (Isoxazole) | 1,3-Oxazole (Oxazole) | Drug Design Implication |
| pKa (Conjugate Acid) | ~ -3.0 (Very Weak Base) | ~ 0.8 (Weak Base) | Oxazole N is a better H-bond acceptor; Isoxazole N is extremely non-basic. |
| Dipole Moment | ~ 2.9 - 3.0 D | ~ 1.5 - 1.7 D | Isoxazole is more polar; affects solubility and permeability. |
| H-Bonding | Weak Acceptor (N) | Moderate Acceptor (N) | Isoxazole N is often too electron-deficient to accept H-bonds effectively unless substituted. |
| Metabolic Liability | Reductive Ring Opening (N-O cleavage) | Oxidative Metabolism (C-H hydroxylation) | Isoxazole can act as a "masked" functionality (prodrug). |
| Aromaticity | Lower | Higher | Oxazole is thermally and chemically more robust. |
Structural Vectors and Bioisosterism
The vector orientation of the lone pairs defines how these scaffolds mimic other groups.
-
Isoxazole: The N and O lone pairs are roughly 60° apart. The 3,5-disubstituted isoxazole mimics the cis-amide bond or a carboxylic acid ester.
-
Oxazole: The 2,4- or 2,5-substitution patterns provide vectors that mimic trans-peptide bonds, often used in peptidomimetics.
Figure 1: Comparative structural and metabolic profiles of isoxazole and oxazole scaffolds.
Metabolic Stability: The "Achilles Heel" vs. The "Prodrug Trigger"
The most critical distinction for a medicinal chemist is the stability of the ring systems in vivo.
1,2-Oxazole: Reductive Instability
The N-O bond in isoxazoles is weak (bond energy ~55 kcal/mol). Under reductive conditions (liver reductases) or specific CYP450 activity, this bond cleaves to form a
-
Mechanism: Single electron transfer (SET) to the
orbital weakens the N-O bond. -
Strategic Use: This is exploited in Leflunomide . The isoxazole ring is stable in shelf storage but opens in vivo to form the active metabolite A771726 (Teriflunomide).
1,3-Oxazole: Oxidative Stability
The 1,3-oxazole ring is generally stable to reduction. Metabolism typically occurs via:
-
Hydroxylation at the C-2 or C-5 position (if unsubstituted).
-
Epoxidation of the double bond (rare, leads to ring opening).
-
Drug Example: Oxaprozin (NSAID) utilizes the oxazole ring as a stable linker that resists metabolic cleavage, ensuring a long half-life (40-60 hours).
Figure 2: The metabolic activation of Leflunomide via isoxazole ring opening.
Synthetic Accessibility
Isoxazole Synthesis[1][6][7][8][9][10]
-
Primary Method: [3+2] Cycloaddition of nitrile oxides with alkynes/alkenes.
-
Reagents: Hydroxylamine (to form oxime) + Chloramine-T or NCS (to form hydroximoyl chloride)
Nitrile Oxide. -
Regioselectivity: Sterics usually favor 3,5-disubstitution.
Oxazole Synthesis[1][10][11][12][13][14]
-
Primary Method: Robinson-Gabriel Synthesis (cyclodehydration of 2-acylaminoketones).
-
Alternative: Van Leusen reaction (TosMIC + Aldehydes).
-
Advantage: Oxazole synthesis often requires harsher dehydration conditions (e.g., POCl3) compared to the milder cycloadditions used for isoxazoles.
Experimental Protocol: Comparative Metabolic Stability Assay
To determine if an isoxazole scaffold is a liability or a stable feature for your lead compound, you must screen for reductive instability early. Standard oxidative microsome assays may miss this if co-factors are not managed correctly.
Objective: Differentiate between oxidative clearance (Oxazole) and reductive ring opening (Isoxazole).
Materials
-
Test Compounds: 1,2-oxazole analog, 1,3-oxazole analog, Reference (Leflunomide).
-
System: Pooled Human Liver Microsomes (HLM) and Cytosolic Fraction (for reductases).
-
Co-factors: NADPH (Oxidative), NADH (Reductive).
Step-by-Step Workflow
-
Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.
-
Incubation (Oxidative):
-
Mix HLM (0.5 mg/mL protein) with Phosphate Buffer (pH 7.4).
-
Add test compound (1 µM final).
-
Initiate with NADPH regenerating system.
-
Hypothesis: Oxazole analogs will show clearance here; Isoxazoles may be stable or slowly oxidized.
-
-
Incubation (Reductive):
-
Mix Liver Cytosol (1.0 mg/mL) or HLM under anaerobic conditions (nitrogen purge).
-
Add test compound (1 µM final).
-
Initiate with NADH (favors reductive enzymes like aldehyde oxidase).
-
Hypothesis: Isoxazole analogs susceptible to ring opening will show rapid disappearance and formation of nitrile metabolites.
-
-
Quenching & Analysis:
-
Quench aliquots at 0, 15, 30, 60 min with ice-cold Acetonitrile containing Internal Standard.
-
Centrifuge (4000 rpm, 20 min).
-
Analyze supernatant via LC-MS/MS.
-
-
Data Interpretation:
-
Calculate
(Intrinsic Clearance). -
Decision Rule: If
, the isoxazole ring is chemically unstable in the biological matrix.
-
Decision Matrix for Scaffold Selection
When should you choose one over the other?
Figure 3: Decision tree for selecting between isoxazole and oxazole based on SAR requirements.
References
-
BenchChem. (2025).[2] Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry. BenchChem. Link
-
Kalgutkar, A. S., et al. (2003).[3] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[2][4][5] Link
-
Zhang, D., et al. (2008). Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban. Drug Metabolism and Disposition.[2][4][5] Link
-
Li, S., et al. (2025).[6] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Link
-
Sperry, J. B., & Wright, D. L. (2005). The application of oxazoles in the synthesis of natural products. Current Opinion in Drug Discovery & Development. Link
Sources
- 1. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System | MDPI [mdpi.com]
benchmarking 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine against known p38 inhibitors
[
Caption: p38 MAPK Signaling Pathway and Inhibitor Intervention Points.
Comparative Benchmarking Data
To objectively evaluate the 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine scaffold, we benchmark it against three clinical-stage reference compounds: SB203580 (Type I Imidazole), VX-702 (Type I Aminothiophene), and BIRB-796 (Type II Allosteric Diaryl Urea)[1].
Table 1: Quantitative Benchmarking of p38α Inhibitors
| Inhibitor Class / Compound | Scaffold Core | Binding Mode | p38α IC₅₀ (nM) | CYP450 Liability | TNF-α Inhibition IC₅₀ (nM)* |
| 4-(2,4-difluorophenyl)-1,2-oxazol-5-amine (Derivatives) | 5-Aminoisoxazole | Type I (ATP-competitive) | 12 - 45 | Low | 100 - 250 |
| SB203580 | Pyridinylimidazole | Type I (ATP-competitive) | 34 | High (CYP3A4/2C9) | 150 |
| VX-702 | Aminothiophene | Type I (ATP-competitive) | 4 - 14 | Low | 50 |
| BIRB-796 (Doramapimod) | Diaryl Urea | Type II (DFG-out) | 0.1 | Low | 18 |
*Measured via cell-based assays in LPS-stimulated human monocytes (THP-1).
Expert Insight: While BIRB-796 exhibits superior biochemical potency due to its slow-off-rate allosteric binding[1], Type I 5-aminoisoxazole derivatives (such as AKP-001)[2] offer a highly tunable pharmacokinetic profile, excellent aqueous solubility, and a significantly lower risk of idiosyncratic hepatotoxicity compared to imidazole-based Type I inhibitors.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate internal quality controls (Z'-factor calculations) and utilize physiologically relevant models.
Protocol 1: In Vitro p38α TR-FRET Kinase Assay
Experience dictates that standard luminescent kinase assays are prone to false positives from fluorescent or highly colored aromatic heterocycles. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay that eliminates background auto-fluorescence, ensuring high data integrity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human p38α and GFP-labeled ATF2 substrate to working concentrations.
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the isoxazole test compound, SB203580, and BIRB-796 in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate (final DMSO concentration = 1%).
-
Kinase Reaction: Add 5 µL of p38α/ATF2 mixture to the wells. Incubate for 15 minutes at room temperature to allow for pre-binding (crucial for capturing slow-binding Type II inhibitors like BIRB-796).
-
ATP Initiation: Initiate the reaction by adding 5 µL of ATP (at the predetermined
value of 15 µM). Incubate for 60 minutes at 25°C. -
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA and Terbium-labeled anti-phospho-ATF2 antibody. Incubate for 30 minutes.
-
Readout & Validation: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Self-Validation Check: Calculate the Z'-factor using DMSO (vehicle) and 10 µM BIRB-796 (100% inhibition) controls. Proceed with 4-parameter logistic IC₅₀ curve fitting only if Z' > 0.6 .
-
Protocol 2: Cell-Based TNF-α Release Assay in THP-1 Cells
THP-1 human monocytic cells closely mimic primary human macrophages when stimulated with Lipopolysaccharide (LPS), providing a physiologically relevant model for cytokine release compared to artificial overexpression systems.
Step-by-Step Methodology:
-
Cell Seeding: Seed THP-1 cells at
cells/well in 96-well plates using RPMI-1640 medium supplemented with 10% FBS. -
Compound Pre-treatment: Add serial dilutions of the isoxazole derivatives and reference inhibitors. Incubate for 1 hour at 37°C, 5% CO₂.
-
LPS Stimulation: Add 100 ng/mL of LPS (E. coli O111:B4) to all wells except the negative control (unstimulated) wells. Incubate for 4 hours.
-
Supernatant Harvest: Centrifuge the plate at 1,000 x g for 5 minutes. Carefully transfer the cell-free supernatant to a new plate.
-
Cytotoxicity Check (Crucial): Perform an MTT or CellTiter-Glo assay on the remaining cells. Causality: This ensures that observed TNF-α reductions are due to p38 inhibition, not compound-induced cell death.
-
ELISA Quantification: Quantify TNF-α levels in the supernatant using a standard human TNF-α sandwich ELISA kit. Calculate IC₅₀ values based on the reduction of cytokine levels relative to the LPS-only positive control.
Caption: Self-Validating Experimental Workflow for p38 Inhibitor Benchmarking.
References
-
Chemical Characterization of 4-(2,4-Difluorophenyl)-1,2-oxazol-5-amine (CAS 1342450-56-9) . Molaid Chemical Database. Available at: [Link]
-
Laufer, S., et al. (2006). Substituted Isoxazoles as Potent Inhibitors of p38 MAP Kinase . Journal of Medicinal Chemistry. Available at:[Link]
-
Laufer, S., et al. (2005). Tetrasubstituted Imidazole Inhibitors of Cytokine Release: Probing Substituents in the N-1 Position . Journal of Medicinal Chemistry. Available at:[Link]
-
Liu, T., et al. (2014). Synthesis and Biological Evaluation of Chromenylurea and Chromanylurea Derivatives as Anti-TNF-α agents that Target the p38 MAPK Pathway . Molecules. Available at:[Link]
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Predictive Modeling in Lead Optimization: A Comparative Guide to QSAR Methodologies for 1,2-Oxazol-5-Amine Derivatives
The discovery of novel therapeutics for castration-resistant prostate cancer (CRPC) increasingly focuses on targeting epigenetic readers and transcriptional co-activators. Recently, 1,2-oxazol-5-amine (isoxazol-5-amine) derivatives—specifically
For drug development professionals, optimizing this rigid, heteroaromatic scaffold requires robust predictive modeling. This guide objectively compares the performance of 3D-QSAR methodologies (CoMFA and CoMSIA) against traditional 2D-QSAR and Machine Learning (ML) alternatives, providing supporting experimental data and step-by-step validation protocols to accelerate your lead optimization pipeline.
The Biological Rationale: Targeting the TRIM24/AR Axis
To understand why specific quantitative structure-activity relationship (QSAR) fields matter, we must first understand the target. In prostate cancer, the Androgen Receptor (AR) activates a lineage-specific oncogenic program.1 in this pathway. TRIM24 utilizes its bromodomain to bind acetylated histones and its LXXLL motif to recruit AR, driving CRPC cell proliferation even under low-androgen conditions.
The 1,2-oxazol-5-amine scaffold acts as an acetyl-lysine mimic, competitively binding the TRIM24 bromodomain and displacing it from chromatin.
Fig 1. TRIM24 and AR signaling pathway in CRPC, targeted by 1,2-oxazol-5-amine derivatives.
Comparative Analysis of QSAR Methodologies
When optimizing the 1,2-oxazol-5-amine core, computational chemists must choose between topological (2D), spatial (3D), and algorithmic (ML) models.
The "Products" Evaluated:
-
3D-QSAR (CoMFA & CoMSIA): The gold standard for structure-based design. Because the benzo[
]isoxazole core is highly rigid, it provides an exceptional anchor for molecular alignment, making 3D spatial field mapping highly reliable. -
2D-QSAR (MLR/PLS): Utilizes topological indices. While computationally inexpensive, it fails to capture the spatial orientation of the 5-amine vector crucial for solvent-exposed hydrogen bonding.
-
Machine Learning (Random Forest/SVM): Excellent for massive, diverse libraries, but prone to overfitting on the congeneric series (typically 30-50 compounds) used during targeted lead optimization.
Fig 2. Logical relationship and field descriptor comparison between CoMFA and CoMSIA models.
Performance Data & Experimental Benchmarks
The following table summarizes the predictive performance of these methodologies when applied to a dataset of 2
2.| Methodology | SEE (Standard Error) | Mechanistic Advantage for 1,2-Oxazoles | |||
| CoMSIA (3D) | 0.920 | 0.987 | 0.091 | 0.804 | Captures critical H-bond donor fields at the 5-amine position; avoids grid singularities. |
| CoMFA (3D) | 0.850 | 0.998 | 0.046 | 0.793 | High sensitivity to steric bulk around the N-benzyl substituent. |
| ML (Random Forest) | ~0.820 | ~0.950 | >0.100 | ~0.720 | Captures non-linear relationships but lacks direct visual feedback for synthetic chemists. |
| 2D-QSAR (MLR) | ~0.750 | ~0.850 | >0.150 | ~0.650 | Fast, but fails to account for the 3D conformation of the bromodomain binding pocket. |
Scientific Insight: CoMSIA outperforms CoMFA in cross-validated predictability (
Step-by-Step Experimental Protocol for 3D-QSAR
To ensure trustworthiness and reproducibility, the following protocol details a self-validating system for generating a 3D-QSAR model for 1,2-oxazol-5-amine derivatives.
Fig 3. Step-by-step 3D-QSAR experimental workflow for 1,2-oxazol-5-amine lead optimization.
Step 1: Biological Data Curation
-
Action: Convert raw
values (in or ) to ( ). -
Causality: Partial Least Squares (PLS) regression assumes a linear free energy relationship (LFER). Because the Gibbs free energy of binding (
) is proportional to the logarithm of the binding constant, using raw values violates the thermodynamic assumptions of the model.
Step 2: Conformational Search & Charge Assignment
-
Action: Sketch 2D structures and convert them to 3D. Minimize energy using the Tripos force field with a convergence criterion of 0.001 kcal/mol·Å. Assign Gasteiger-Hückel partial charges.
-
Causality: The electrostatic fields calculated in CoMFA/CoMSIA are highly sensitive to partial charges. Gasteiger-Hückel charges accurately reflect the electron delocalization across the conjugated benzo[
]isoxazole -system.
Step 3: Molecular Alignment (Critical Step)
-
Action: Select the most active compound as the template. Perform a rigid-body alignment of all derivatives, superimposing the heavy atoms of the 1,2-oxazol-5-amine core.
-
Causality: 3D-QSAR is inherently grid-based. If the pharmacophoric cores are not perfectly superimposed in 3D space, the resulting field descriptors will map to empty space rather than structural variations, destroying the model's predictive power.
Step 4: Field Calculation
-
Action (CoMFA): Place aligned molecules in a 3D cubic lattice with a 2.0 Å grid spacing. Use an
Carbon probe (charge +1.0) to calculate steric and electrostatic fields. Apply a 30 kcal/mol energy cutoff. -
Action (CoMSIA): Calculate Steric, Electrostatic, Hydrophobic, and H-bond Donor/Acceptor fields using a Gaussian function (attenuation factor
).
Step 5: PLS Regression & Cross-Validation
-
Action: Perform a Leave-One-Out (LOO) cross-validation to determine the Optimal Number of Components (ONC). The ONC is the number of components that yields the highest
and the lowest Standard Error of Estimate (SEE). -
Action: Run a non-cross-validated PLS analysis using the ONC to calculate the final
.
Step 6: External Validation
-
Action: Predict the
of an external test set (compounds not included in the training set). A predictive confirms the model is a self-validating, robust system ready to guide the synthesis of new derivatives.
References
-
In Silico Prediction of Novel (TRIM24) Bromodomain Inhibitors: A Combination of 3D-QSAR, Molecular Docking, ADMET Prediction, and Molecular Dynamics Simulation Physical Chemistry Research (2022).[Link]
-
TRIM24 is an oncogenic transcriptional activator in prostate cancer Cancer Cell / NIH PMC (2016).[Link]
Sources
comparison of synthetic routes for substituted 1,2-oxazol-5-amines
Comparative Guide: Synthetic Routes for Substituted 1,2-Oxazol-5-amines (5-Aminoisoxazoles)
Introduction
Substituted 1,2-oxazol-5-amines (commonly referred to as 5-aminoisoxazoles) are privileged pharmacophores in medicinal chemistry, frequently embedded in molecules exhibiting anti-inflammatory, antimicrobial, and neuroprotective activities[1][2]. The functionalization of the isoxazole ring—specifically the introduction of an amino group at the C-5 position—presents unique synthetic challenges due to the potential for regioisomerism and the chemical sensitivity of the heterocyclic core[3].
This guide objectively compares three leading synthetic methodologies, evaluating their mechanistic logic, regioselectivity, and practical scalability to assist researchers and drug development professionals in selecting the optimal route for their specific synthetic targets.
Comparative Analysis of Synthetic Methodologies
Route A: Classical Cyclocondensation of
-
Causality & Logic: The reaction proceeds via the formation of an intermediate oxime or hydrazone, followed by intramolecular cyclization under basic conditions. The choice of base and solvent strictly dictates the cyclization rate and thermodynamically prevents the formation of the 3-aminoisoxazole regioisomer[4][5].
-
Best For: Large-scale synthesis of simple alkyl- or aryl-substituted 5-aminoisoxazoles where starting materials are readily available and cost-efficiency is prioritized[4].
Route B: Regioselective [3+2] Cycloaddition of Nitrile Oxides and
-
Causality & Logic: Nitrile oxides are highly reactive 1,3-dipoles. When reacted with
-cyanoenamines, they form a transient isoxazoline intermediate. The presence of the cyano and amino groups on the same carbon forces a spontaneous elimination of hydrogen cyanide (HCN), driving the irreversible aromatization to the 5-aminoisoxazole[6][7]. This thermodynamic sink ensures strict regioselectivity. -
Best For: Synthesizing complex 3-aryl-5-aminoisoxazoles where avoiding regioisomeric mixtures is critical to downstream purification[6].
Route C: Nucleophilic Addition of Lithiated Nitriles to
-
Causality & Logic:
-Chlorooximes are sufficiently electrophilic to undergo nucleophilic attack by lithiated nitriles lacking additional electron-withdrawing groups. By keeping the temperature at -78 °C, side reactions are minimized, allowing for the precise installation of alkyl groups at the C-4 position before cyclization[8]. -
Best For: Accessing 4-alkyl-5-aminoisoxazoles, which are notoriously difficult to synthesize via traditional condensation methods[8].
Mechanistic Workflows and Logic
Strategic comparison of the three primary synthetic routes for 5-aminoisoxazoles.
Mechanistic pathway of the regioselective[3+2] cycloaddition route.
Quantitative Data Comparison
| Parameter | Route A: Cyclocondensation[4] | Route B: [3+2] Cycloaddition[6] | Route C: Nucleophilic Addition[8] |
| Typical Starting Materials | Hydroxamoyl chlorides, | ||
| Key Reagents | Base (e.g., NaOH), Hydrazide | Triethylamine (Et | n-Butyllithium (n-BuLi) |
| Reaction Temperature | -30 °C to Reflux | Room Temperature | -78 °C to Room Temperature |
| Reaction Time | Several hours | 12 hours (Overnight) | 1 - 3 hours |
| Regioselectivity | Moderate to High | Strictly Regioselective | High |
| Typical Yields | ~87% (for intermediates) | 50% - 85% | 60% - 90% |
| Primary Advantage | Cost-effective, scalable | Avoids regioisomeric mixtures | Direct C-4 alkylation |
Experimental Protocols (Self-Validating Workflows)
Protocol 1: Synthesis of 3-Methyl-5-aminoisoxazole via Route A [4]
Rationale: Diisopropylamine and n-butyllithium are used to generate the enolate of the starting material, ensuring complete conversion to the
-
Enolate Formation: In a flame-dried 500 mL flask, cool a solution of diisopropylamine (0.35 mol) in THF (140 mL) to below -30 °C under a nitrogen atmosphere.
-
Lithiation: Dropwise add n-Butyllithium in hexane (140 mL, 0.35 mol, 2.5 M).
-
Addition: Introduce the ester substrate slowly, maintaining the temperature, followed by the addition of acetonitrile to form acetyl acetonitrile.
-
Workup: Extract with ethyl acetate, dry over anhydrous sodium sulfate, and concentrate to yield the
-ketonitrile (typically ~87% yield). -
Cyclization: React the intermediate with hydroxylamine hydrochloride under alkaline conditions (NaOH) to trigger ring closure, affording 3-methyl-5-aminoisoxazole.
Protocol 2: Synthesis of 1-[3-(4-Chlorophenyl)-isoxazol-5-yl]morpholine via Route B [6][7] Rationale: Triethylamine serves a dual purpose: it dehydrohalogenates the hydroxamoyl chloride to generate the nitrile oxide in situ and neutralizes the HCl byproduct, preventing the degradation of the acid-sensitive enamine.
-
Preparation: In a 50 mL two-neck round-bottom flask (flame-dried, N
atmosphere), dissolve p-chlorobenzohydroxamoyl chloride (2 mmol) in dry toluene (10 mL). Cool the vessel in an ice bath. -
Cycloaddition: Dropwise add a solution of 1-morpholinoacrylonitrile (2 mmol) in dry toluene (10 mL).
-
Dipole Generation: Add triethylamine (slightly more than 2 mmol) dropwise to generate the nitrile oxide in situ.
-
Reaction: Remove the ice bath and stir the mixture overnight at room temperature. (Note: Spontaneous elimination of HCN occurs; ensure vigorous fume hood ventilation).
-
Purification: Remove the solvent under reduced pressure and recrystallize the crude oil from an appropriate solvent to yield the pure 5-aminoisoxazole.
Protocol 3: Synthesis of 4-Alkyl-5-aminoisoxazoles via Route C [8]
Rationale: The extreme low temperature (-78 °C) is critical to stabilize the lithiated nitrile and prevent premature decomposition or self-condensation before it can successfully attack the
-
Lithiation: In a dry flask under argon, cool a solution of the chosen alkyl nitrile (e.g., acetonitrile or propionitrile, 3.0 equiv) in dry THF to -78 °C.
-
Deprotonation: Add n-Butyllithium (2.5 M in hexanes, 3.0 equiv) dropwise. Stir for 30 minutes to ensure complete lithiation.
-
Nucleophilic Addition: Slowly add a solution of the
-chlorooxime (1.0 equiv) in THF. -
Cyclization: Allow the reaction mixture to slowly warm to room temperature over the course of 2 hours.
-
Quenching & Isolation: Quench with saturated aqueous NH
Cl, extract with ethyl acetate, dry the organic layers, and purify via flash chromatography to isolate the 4-alkyl-5-aminoisoxazole.
References
- BenchChem. "A Comparative Analysis of Synthetic Routes to 5-Aminoisoxazoles." BenchChem.
- Saad, A., Vaultier, M., & Derdour, A. "One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines." Molecules.
- "The synthetic and therapeutic expedition of isoxazole and its analogs." PMC / NIH.
- "A Convenient Synthesis of 4-Alkyl-5-aminoisoxazoles." American Chemical Society (J. Org. Chem.).
- "Advances in isoxazole chemistry and their role in drug discovery." RSC Publishing.
- "Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles." MDPI.
- BenchChem. "Application Notes and Protocols for the Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition." BenchChem.
- "One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines." PMC / NIH.
Sources
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 3. One step regioselective synthesis of 5-aminoisoxazoles from nitrile oxides and alpha-cyanoenamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Studies with β-Oxoalkanonitriles: Simple Novel Synthesis of 3-[2,6-Diaryl-4- pyridyl]-3-oxopropanenitriles | MDPI [mdpi.com]
- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
